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Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Documentation Hub

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  • Product: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • CAS: 1038478-70-4

Core Science & Biosynthesis

Foundational

Structural and Synthetic Paradigm of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Comprehensive Technical Guide

Executive Summary In the realm of medicinal chemistry, the benzoxazinone scaffold is not merely a structural curiosity; it is a privileged pharmacophore that serves as the backbone for numerous bioactive compounds, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the benzoxazinone scaffold is not merely a structural curiosity; it is a privileged pharmacophore that serves as the backbone for numerous bioactive compounds, including tyrosine kinase inhibitors, antimicrobial agents, and therapeutics for neurodegenerative conditions like Parkinson's disease[1]. Among its derivatives, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS: 1038478-70-4) stands out as a highly versatile synthetic intermediate[2].

As drug development professionals, understanding the stereoelectronic properties and synthetic causality of this molecule is critical. This whitepaper deconstructs its structural architecture, outlines a self-validating synthetic protocol, and maps its downstream applications in fragment-based drug discovery (FBDD).

Structural & Stereoelectronic Deconstruction

To leverage this molecule effectively, we must first dissect its IUPAC nomenclature and structural topology:

  • 1,4-Benzoxazine Core: A bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring. This provides a rigid planar geometry ideal for π−π stacking interactions within receptor binding pockets.

  • 3-oxo & 3,4-dihydro (The Lactam Motif): The saturation of the C3-N4 bond and the presence of a ketone at C3 create a cyclic amide (lactam). This motif is a powerful hydrogen-bonding hub, acting simultaneously as an H-bond donor (NH) and acceptor (C=O).

  • 7-carboxylate, ethyl (The Synthetic Handle): An ethyl ester positioned at C7 (para to the nitrogen, meta to the oxygen). This electron-withdrawing group modulates the electron density of the aromatic ring and serves as a critical vector for late-stage functionalization.

G Core 1,4-Benzoxazin-3-one (Core Scaffold) Lactam Lactam Motif (H-Bonding) Core->Lactam Positions 3,4 Aromatic Aromatic Ring (Pi-Stacking) Core->Aromatic Positions 4a-8a Ester C7 Ethyl Ester (Synthetic Handle) Aromatic->Ester Position 7

Fig 1: Pharmacophore deconstruction of the benzoxazinone derivative.

Physicochemical Profiling

A robust drug discovery campaign relies on predictable physicochemical properties. The table below summarizes the quantitative data for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, explaining the causality behind its utility in FBDD.

ParameterValueCausality / Functional Significance
Molecular Formula C₁₁H₁₁NO₄Defines exact mass (221.07 Da) for high-resolution MS validation.
Molecular Weight 221.21 g/mol Optimal for Fragment-Based Drug Discovery; ensures high ligand efficiency.
H-Bond Donors 1 (Lactam NH)Critical for anchoring to kinase hinge regions via directional hydrogen bonding.
H-Bond Acceptors 4 (O atoms)Enhances aqueous solubility and provides multiple vectors for receptor interaction.
LogP (Est.) 1.8 - 2.1Ideal lipophilic balance; promotes passive transcellular permeability.
TPSA ~65.3 ŲFalls well below the 90 Ų threshold, indicating strong potential for BBB penetration.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 1,4-benzoxazin-3-ones historically relied on the reductive cyclization of 2-nitrophenoxyacetates (the Coutts or Jernow methods)[3]. However, a more direct, self-validating approach utilizes the chemoselective N-acylation and subsequent intramolecular O-alkylation of 2-aminophenol derivatives[4].

Step-by-Step Methodology

Objective: To construct the benzoxazinone core from ethyl 4-amino-3-hydroxybenzoate.

  • Step 1: Preparation of the Reaction Matrix

    • Action: Dissolve 10.0 mmol of ethyl 4-amino-3-hydroxybenzoate in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 30.0 mmol of finely ground potassium carbonate (K₂CO₃).

    • Causality: Anhydrous DMF (a polar aprotic solvent) is selected to maximize the nucleophilicity of the reacting species without solvating the anions too tightly. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HCl generated during acylation, preventing the deactivation of the aniline amine via protonation[4].

  • Step 2: Chemoselective N-Acylation

    • Action: Cool the suspension to 0 °C. Add 12.0 mmol of chloroacetyl chloride dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature.

    • Causality: The aniline nitrogen is significantly more nucleophilic than the phenolic oxygen. Dropwise addition at 0 °C ensures strict chemoselectivity for N-acylation, preventing unwanted di-acylation. This forms the intermediate N-(2-hydroxy-4-(ethoxycarbonyl)phenyl)-2-chloroacetamide.

  • Step 3: Intramolecular Ring Closure

    • Action: Heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular S_N2 displacement. The base deprotonates the phenol, and the resulting phenoxide attacks the α-carbon of the chloroacetamide, ejecting the chloride ion and closing the morpholine-dione-like ring[4]. (Note: Recent green chemistry advancements have also demonstrated this cyclization is viable at room temperature using Deep Eutectic Solvents like choline chloride/urea).

  • Step 4: Isolation and Purification

    • Action: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Causality: The target product is highly hydrophobic compared to the inorganic salts and DMF, causing it to crash out of the aqueous matrix. Recrystallization ensures the removal of unreacted starting materials, yielding a highly pure analytical sample.

G SM Ethyl 4-amino-3-hydroxybenzoate (Starting Material) Intermediate N-(2-hydroxy-4-(ethoxycarbonyl)phenyl) -2-chloroacetamide SM->Intermediate N-Acylation (0°C) Reagent Chloroacetyl Chloride + K2CO3 (Acylating Agent & Base) Reagent->Intermediate Cyclization Intramolecular SN2 (Ring Closure at 80°C) Intermediate->Cyclization Deprotonation Product Ethyl 3-oxo-3,4-dihydro-2H -1,4-benzoxazine-7-carboxylate Cyclization->Product -HCl (Etherification)

Fig 2: Step-by-step synthetic mechanism and causality for ring closure.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic benchmarks must be met:

  • ¹H NMR (DMSO-d₆): A distinct singlet around δ 10.8 - 11.0 ppm confirms the presence of the lactam NH. The C2 methylene protons typically appear as a sharp singlet near δ 4.6 ppm. The ethyl ester will show a characteristic quartet ( δ 4.2 ppm) and triplet ( δ 1.3 ppm).

  • FT-IR: Two distinct carbonyl stretching frequencies are expected: ~1690 cm⁻¹ (lactam C=O) and ~1715 cm⁻¹ (ester C=O).

  • LC-MS: A dominant peak at m/z 222.1 [M+H]⁺ confirms the molecular weight.

Late-Stage Functionalization & Drug Discovery

In medicinal chemistry, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is rarely the final drug candidate; rather, it is a launchpad for library generation[1].

The molecule offers two primary orthogonal vectors for diversification:

  • The N4 Position: Can be readily alkylated using alkyl halides and a strong base (e.g., NaH) to modulate lipophilicity and eliminate the H-bond donor if it causes off-target toxicity.

  • The C7 Ester: Can undergo saponification (using LiOH/H₂O) to yield the corresponding carboxylic acid, which is then subjected to standard EDC/HOBt amide coupling with various aliphatic or aromatic amines to probe receptor binding pockets.

G Start Benzoxazinone Core N_Alkylation N-Alkylation (Position 4) Start->N_Alkylation RX, Base Saponification Ester Hydrolysis (Position 7) Start->Saponification LiOH/H2O CrossCoupling Electrophilic Sub. (Positions 6, 8) Start->CrossCoupling Halogenation Amidation Amide Coupling (Position 7) Saponification->Amidation EDC, R-NH2

Fig 3: Late-stage functionalization pathways for drug discovery.

References

  • Semantic Scholar. "An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement". Semantic Scholar. URL:[Link]

  • Macías, F. A., et al. "Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds". Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Arkat USA. "Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent". Arkat USA. URL:[Link]

  • Sonigara, B. S., & Ranawat, M. S. "Synthesis and Screening of some benzoxazinone derivatives". Journal of Drug Delivery & Therapeutics. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Executive Summary & Rationale In the realm of medicinal chemistry and advanced organic synthesis, the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged, rigid planar pharmacophore. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the realm of medicinal chemistry and advanced organic synthesis, the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged, rigid planar pharmacophore. As a Senior Application Scientist, I frequently leverage this heterocyclic core in the design of novel therapeutics, ranging from targeted oncology drugs to anti-inflammatory agents[1].

Specifically, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS: 1038478-70-4) serves as a highly versatile synthetic intermediate. The presence of the ethyl carboxylate at the 7-position provides an orthogonal synthetic handle for downstream functionalization—such as ester hydrolysis followed by amide coupling—without disrupting the stability of the core lactam ring. This guide deconstructs the physical properties, mechanistic synthesis, and pharmacological relevance of this compound, providing a self-validating framework for laboratory execution.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of a building block is critical for predicting its behavior in reaction mixtures, purification workflows, and biological assays. The high melting point of this compound indicates a highly crystalline structure, driven by strong intermolecular hydrogen bonding between the lactam N-H and the carbonyl oxygen—a critical factor for solid-state characterization.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Compound Name Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
CAS Registry Number 1038478-70-4
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Melting Point 199–201 °C[2]
Physical State Solid (typically off-white to pale yellow crystalline powder)
SMILES String CCOC(=O)c1cc2c(NC(=O)CO2)cc1

Mechanistic Chemistry & Synthetic Workflow

The synthesis of the 1,4-benzoxazine core relies on the precise annulation of an ortho-aminophenol derivative. For this specific target, the optimal starting material is ethyl 4-amino-3-hydroxybenzoate . The workflow is divided into two distinct mechanistic steps: Regioselective N-acylation followed by base-catalyzed intramolecular O-alkylation.

Experimental Protocol: Step-by-Step Methodology

Objective: High-yield preparation of the target lactam via a sequential acylation/cyclization sequence.

Step 1: Regioselective N-Acylation

  • Preparation: Dissolve ethyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to suppress competitive O-acylation. The amine is intrinsically more nucleophilic than the phenol, and low temperatures kinetically favor the formation of the N-chloroacetyl intermediate.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 2 hours at 0 °C to room temperature.

  • Self-Validation Checkpoint: TLC (Hexane:EtOAc 1:1) must indicate the complete consumption of the highly polar starting material and the appearance of a less polar intermediate.

Step 2: Intramolecular O-Alkylation (Cyclization)

  • Solvent Exchange: Remove DCM under reduced pressure. Redissolve the crude N-acylated intermediate in anhydrous dimethylformamide (DMF).

  • Cyclization: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and heat the suspension to 80 °C for 4–6 hours.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenolic -OH without hydrolyzing the ethyl ester. DMF, a polar aprotic solvent, minimizes hydrogen bonding with the resulting phenoxide anion, maximizing its nucleophilicity for the intramolecular Sₙ2 displacement of the primary chloride.

  • Workup: Quench the reaction by pouring it into crushed ice water. The product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint: The shift of the methylene protons in ¹H NMR from an open-chain chloroacetamide (~4.1 ppm) to a cyclic lactam (~4.6 ppm) definitively confirms ring closure.

Synthesis A Ethyl 4-amino-3- hydroxybenzoate B Chloroacetyl Chloride (TEA, DCM, 0°C) A->B N-Acylation C N-Acylated Intermediate B->C D Intramolecular Cyclization (K2CO3, DMF, 80°C) C->D O-Alkylation E Ethyl 3-oxo-3,4-dihydro-2H- 1,4-benzoxazine-7-carboxylate D->E

Stepwise synthesis of the benzoxazine scaffold via N-acylation and O-alkylation.

Pharmacological Relevance & Biological Applications

The 2H-1,4-benzoxazin-3(4H)-one scaffold is heavily utilized in modern drug discovery due to its structural rigidity and ability to mimic peptide bonds. Recent pharmacological studies have demonstrated that derivatives of this core exhibit potent anti-inflammatory and neuroprotective properties[3].

Mechanistically, these derivatives are known to activate the Nrf2-HO-1 signaling pathway . The planar nature of the benzoxazine core allows it to interact effectively within the Keap1 binding pocket. By inhibiting Keap1, Nrf2 is spared from ubiquitination and degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate Heme Oxygenase-1 (HO-1), thereby reducing cellular Reactive Oxygen Species (ROS)[3].

Pathway A Benzoxazine Derivative (Ligand) B Keap1-Nrf2 Complex (Cytosol) A->B Binding / Interaction C Keap1 Inhibition & Nrf2 Release B->C Conformational Change D Nrf2 Translocation (Nucleus) C->D E Antioxidant Response Element (ARE) Binding D->E F HO-1 Expression & ROS Reduction E->F Gene Transcription

Activation of the Nrf2-HO-1 signaling pathway by 2H-1,4-benzoxazin-3(4H)-one derivatives.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized batch, a self-validating analytical workflow must be employed. The table below summarizes the expected quantitative analytical data required to confirm the identity and purity of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Table 2: Expected Analytical Validation Data

Analytical TechniqueTarget ParameterExpected Value / Observation
LC-MS (ESI+) [M+H]⁺ Ionm/z 222.2
¹H NMR (DMSO-d₆) Lactam N-H~10.6 ppm (singlet, 1H)
¹H NMR (DMSO-d₆) Oxazine Methylene (O-CH₂)~4.6 ppm (singlet, 2H)
¹H NMR (DMSO-d₆) Ester Methylene (-CH₂-CH₃)~4.3 ppm (quartet, 2H)
¹H NMR (DMSO-d₆) Ester Methyl (-CH₃)~1.3 ppm (triplet, 3H)

Note: The presence of the lactam N-H singlet at ~10.6 ppm and the downfield shift of the oxazine methylene protons are the definitive hallmarks of a successful cyclization.

References

  • Current Organic Synthesis - Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. [Link]

  • Frontiers in Pharmacology - Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.[Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Nomenclature, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds, ran...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds, ranging from natural products to synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This technical guide focuses on a specific, yet significant, member of this family: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

This document provides a comprehensive overview of this compound, encompassing its nomenclature and alternative names, a detailed exploration of a plausible synthetic route with a step-by-step experimental protocol, and a discussion of its potential applications in drug discovery and development based on the known bioactivities of the broader benzoxazine class. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Part 1: Nomenclature and Synonyms

The systematic identification of a chemical entity is paramount for clear communication and unambiguous documentation in scientific research. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is known by several alternative names and identifiers, which are summarized in the table below.

Nomenclature Type Name/Identifier Source
IUPAC Name Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylateN/A
Synonym ETHYL 3-OXO-3,4-DIHYDRO-2H-BENZO[B][1][2]OXAZINE-7-CARBOXYLATE[3]
Synonym 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylic acid ethyl ester[2]
CAS Number 1038478-70-4[2]

Part 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from reaction conditions to formulation.

Property Value Source
Molecular Formula C₁₁H₁₁NO₄[2]
Molecular Weight 221.21 g/mol [2]
Appearance Solid (predicted)N/A
SMILES CCOC(=O)c1cc2c(cc1)NC(=O)CO2[2]

Part 3: Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Proposed Synthetic Pathway

The logical synthetic approach involves the initial formation of the 1,4-benzoxazine ring system through the reaction of a suitably substituted 2-aminophenol with an appropriate C2-synthon, followed by the introduction or modification of the ester functionality if necessary. A common and effective method for constructing the 3-oxo-1,4-benzoxazine core is the reaction of a 2-aminophenol with chloroacetyl chloride.

Synthetic Pathway 3-Amino-4-hydroxybenzoic_acid Ethyl 3-amino-4-hydroxybenzoate Intermediate Ethyl 4-hydroxy-3-(2-chloroacetamido)benzoate 3-Amino-4-hydroxybenzoic_acid->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl chloride Final_Product Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Intermediate->Final_Product Intramolecular Williamson Ether Synthesis

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-3-(2-chloroacetamido)benzoate

This initial step involves the acylation of the amino group of ethyl 3-amino-4-hydroxybenzoate with chloroacetyl chloride. The reaction is typically carried out in the presence of a mild base to neutralize the HCl byproduct.

  • To a stirred solution of ethyl 3-amino-4-hydroxybenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a mild base such as triethylamine or pyridine (1.1 equivalents).

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents unwanted side reactions of the highly reactive chloroacetyl chloride with the solvent.

  • Low Temperature (0 °C): Controls the exothermicity of the acylation reaction and minimizes potential side reactions.

  • Mild Base: Neutralizes the generated HCl without promoting hydrolysis of the ester or the acyl chloride.

Step 2: Intramolecular Cyclization to Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

The second step is an intramolecular Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group, displaces the chloride to form the oxazine ring.

  • Dissolve the ethyl 4-hydroxy-3-(2-chloroacetamido)benzoate (1 equivalent) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate or sodium hydride (1.2 equivalents), to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Heating: Provides the necessary activation energy for the intramolecular cyclization reaction.

  • Base: Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide.

Part 4: Applications in Drug Discovery and Development

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core is a key pharmacophore in a number of biologically active molecules. While specific biological data for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is not extensively reported in the public domain, the known activities of its structural analogs provide a strong rationale for its investigation in various therapeutic areas.

Potential_Applications Target_Compound Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Antimicrobial Antimicrobial Agents Target_Compound->Antimicrobial Potential Activity Anticancer Anticancer Agents Target_Compound->Anticancer Potential Activity Anti_inflammatory Anti-inflammatory Agents Target_Compound->Anti_inflammatory Potential Activity CNS_Disorders CNS Disorders Target_Compound->CNS_Disorders Potential Activity Serotonin_Antagonist Serotonin (5-HT3) Antagonists Target_Compound->Serotonin_Antagonist Potential Activity

Caption: Potential therapeutic applications of the target compound.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of 1,4-benzoxazine derivatives. For instance, certain ethyl-3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as some Candida species.[1][4] The structural similarity of the target compound suggests it could serve as a valuable scaffold for the development of novel anti-infective agents. The synthesis of a library of derivatives based on this core structure could lead to the discovery of compounds with improved potency and a broader spectrum of activity.

Anticancer Potential

The benzoxazine nucleus has been identified as a promising scaffold for the development of anticancer agents.[5] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. Further investigation into the anticancer potential of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate and its derivatives is warranted.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. Several 3,4-dihydro-2H-1,3-benzoxazine derivatives have been reported to possess anti-inflammatory activity.[6] This suggests that the 1,4-benzoxazine core could be a valuable starting point for the design of novel anti-inflammatory drugs.

Central Nervous System (CNS) Applications

Derivatives of the 3,4-dihydro-3-oxo-1,4-benzoxazine scaffold have shown promise as therapeutic agents for central nervous system disorders. Notably, a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. These antagonists are clinically used as antiemetics to manage nausea and vomiting, particularly in patients undergoing chemotherapy. The structural features of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate make it an interesting candidate for exploration in the context of CNS-related targets.

Conclusion

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate represents a molecule of significant interest within the broader family of biologically active benzoxazines. While specific data on its bioactivity is limited, its structural relationship to a plethora of pharmacologically active compounds provides a strong impetus for its synthesis and biological evaluation. The synthetic route outlined in this guide offers a practical and efficient approach to obtaining this compound, thereby enabling further research into its therapeutic potential. The diverse biological activities associated with the 1,4-benzoxazine scaffold, including antimicrobial, anticancer, and CNS-modulating effects, underscore the potential of this particular derivative as a valuable building block in the ongoing quest for novel and effective therapeutic agents.

References

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. [Link]

  • International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. [Link]

  • ACS Publications. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1][2]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. [Link]

  • aldlab-chemicals. 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylic acid ethyl ester. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • PubMed. (1992). Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ElectronicsAndBooks. Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. [Link]

  • PrepChem.com. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. [Link]

  • Semantic Scholar. SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. [Link]

  • Journal of the Serbian Chemical Society. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • NextSDS. ETHYL 3-OXO-3,4-DIHYDRO-2H-BENZO[B][1][2]OXAZINE-7-CARBOXYLATE. [Link]

  • NextSDS. 3,4-DIHYDRO-2-HYDROXY-3-OXO-2H-1,4-BENZOXAZINE-7-CARBOXYLIC ACID, ETHYL ESTER. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this specific molecule, this document presents an in-depth, "in-silico" analysis based on established spectroscopic principles and data from structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with recommended experimental protocols for its empirical verification.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials.[1][2] The introduction of an oxo group at the 3-position and an ethyl carboxylate at the 7-position of the 3,4-dihydro-2H-1,4-benzoxazine core, as in Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, is anticipated to modulate its physicochemical and biological properties. Accurate structural elucidation through spectroscopic methods is paramount for its characterization, quality control, and further development.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with published data for analogous structures.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the ethyl ester group, and the amide proton.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet (broad)1HH-4 (N-H)The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and/or exchange.
~7.8Doublet of doublets1HH-6The electron-withdrawing ester group at C-7 deshields the ortho proton (H-6). It will be split by H-5 and H-8.
~7.6Doublet1HH-8This proton is ortho to the ester group and will be deshielded. It will be split by H-6.
~7.0Doublet1HH-5This proton is meta to the ester group and will be the most upfield of the aromatic protons. It will be split by H-6.
~4.7Singlet2HH-2 (O-CH₂)The methylene protons adjacent to the oxygen and carbonyl group are expected to be a singlet due to the absence of adjacent protons.
~4.4Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and will be split by the methyl protons.
~1.4Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester will be split by the adjacent methylene protons.

Diagram 1: Molecular Structure and ¹H NMR Assignments

Caption: Numbering of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate for NMR assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show signals for all eleven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Amide)The amide carbonyl carbon is typically found in this region.
~164C=O (Ester)The ester carbonyl carbon is also in a similar deshielded environment.
~145C-9This aromatic carbon is attached to the oxygen atom, leading to a downfield shift.
~135C-7The carbon bearing the ester group will be deshielded.
~128C-5Aromatic CH carbon.
~125C-10Quaternary aromatic carbon.
~120C-6Aromatic CH carbon.
~118C-8Aromatic CH carbon.
~68C-2 (O-CH₂)The methylene carbon adjacent to the oxygen is significantly deshielded.
~61-OCH₂CH₃The methylene carbon of the ethyl ester.
~14-OCH₂CH₃The methyl carbon of the ethyl ester, typically found upfield.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch (Amide)
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1680StrongC=O Stretch (Amide, Amide I band)
~1600, ~1480MediumAromatic C=C Stretch
~1250StrongC-O Stretch (Ester and Ether)

The presence of two distinct carbonyl stretching frequencies for the ester and the amide is a key diagnostic feature.[3][4][5][6]

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z (ESI+)FormulaIon
222.0761C₁₁H₁₂NO₄[M+H]⁺

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through characteristic losses of small neutral molecules. A plausible fragmentation pathway is outlined below.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation M [M+H]⁺ m/z = 222 F1 m/z = 194 (-CO) M->F1 - C2H4 F2 m/z = 176 (-C2H5OH) M->F2 - C2H5O• F3 m/z = 148 (-CO) F2->F3 - CO

Caption: A plausible fragmentation pathway for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Recommended Experimental Methodologies

To empirically validate the predicted spectroscopic data, the following experimental protocols are recommended.

General Synthesis Procedure

A representative synthesis of a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivative involves the condensation of a substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.[1]

Diagram 3: General Synthetic Workflow

Synthesis Start Substituted 2-Aminophenol Intermediate N-Acylated Intermediate Start->Intermediate + Reagent1 Reagent1 α-Haloacetyl Halide Product 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Intermediate->Product Cyclization Cyclization Base-mediated Cyclization

Caption: General workflow for the synthesis of the benzoxazine core.

Step-by-Step Protocol:

  • Acylation: Dissolve the starting ethyl 4-amino-3-hydroxybenzoate in a suitable aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Slowly add a solution of chloroacetyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a polar aprotic solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate or sodium hydride) and heat the mixture to promote intramolecular cyclization.

  • Purification: After completion, cool the reaction mixture, dilute with water, and extract the product. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using CDCl₃ or DMSO-d₆ as the solvent, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum should be recorded on an FT-IR spectrometer, either as a KBr pellet or using an ATR accessory.

  • Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the elemental composition.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. The presented "in-silico" analysis, based on established principles and data from close structural analogs, offers a robust framework for the initial characterization of this compound. The recommended experimental protocols provide a clear path for the empirical validation of these predictions. This comprehensive guide is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of novel benzoxazine derivatives.

References

  • Kotha, S., Bindra, V., & Kuki, A. (Year).
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • BenchChem. (2025).
  • NIU - Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies. Retrieved from [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

Sources

Foundational

Biological activity of 3-oxo-1,4-benzoxazine-7-carboxylate esters

Biological Activity and Therapeutic Potential of 3-Oxo-1,4-Benzoxazine-7-Carboxylate Esters: A Technical Guide Executive Summary & Structural Rationale The 1,4-benzoxazine scaffold is widely recognized as a "privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Therapeutic Potential of 3-Oxo-1,4-Benzoxazine-7-Carboxylate Esters: A Technical Guide

Executive Summary & Structural Rationale

The 1,4-benzoxazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, offering a highly versatile framework for drug discovery. Among its derivatives, 3-oxo-1,4-benzoxazine-7-carboxylate esters stand out due to their unique physicochemical properties and broad-spectrum biological activities.

As an Application Scientist, I approach this scaffold not just as a chemical structure, but as a highly engineered molecular tool. The structural causality behind its efficacy is twofold:

  • The 3-Oxo (Lactam) Core: The fusion of a benzene ring with an oxazine ring imparts significant conformational rigidity. The 3-oxo group acts as a potent, directional hydrogen-bond acceptor. This allows the molecule to mimic the carbonyl interactions of endogenous substrates (such as peptides or serotonin analogs) within receptor binding pockets, anchoring the core structure.

  • The 7-Carboxylate Ester Vector: Free carboxylic acids often suffer from poor membrane permeability due to ionization at physiological pH. Esterification at the 7-position masks this charge, dramatically increasing the partition coefficient (LogP). This facilitates passive diffusion across lipid bilayers—such as the blood-brain barrier (BBB) or bacterial cell walls. Once intracellular, ubiquitous esterases can hydrolyze the ester into the active acid, or the ester itself can serve as a lipophilic anchor in the target's hydrophobic auxiliary pockets[1].

Core Biological Activities & Mechanistic Pathways

15-PGDH Enzyme Inhibition and Tissue Regeneration

Recent structure-based drug design efforts have identified 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate derivatives as potent scaffolds for inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. 15-PGDH is the primary enzyme responsible for the degradation of Prostaglandin E2 (PGE2). By inhibiting this enzyme, PGE2 accumulates locally, which is a critical driver for tissue regeneration, repair, and wound healing. The 7-carboxylate ester fits optimally into the lipophilic sub-pocket of the 15-PGDH active site, driving high ligand efficiency and competitive inhibition[1].

Pathway Benzoxazine 3-Oxo-1,4-Benzoxazine-7-Carboxylate Enzyme 15-PGDH Enzyme Benzoxazine->Enzyme Inhibits Degradation 15-keto-PGE2 (Inactive) Enzyme->Degradation Catalyzes Substrate Prostaglandin E2 (PGE2) Substrate->Enzyme Binds Outcome Tissue Regeneration & Repair Substrate->Outcome Accumulation Promotes

Signaling pathway of 15-PGDH inhibition by benzoxazine derivatives promoting tissue repair.

Antimicrobial Efficacy

Benzoxazine derivatives exhibit significant broad-spectrum antimicrobial properties, emerging as promising candidates against rising antimicrobial resistance[2]. The mechanism of action involves the disruption of bacterial cell wall synthesis and the inhibition of specific kinases in bacterial two-component signal transduction systems. The lipophilic ester at the 7-position significantly enhances the molecule's ability to penetrate the thick peptidoglycan layer of Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis, leading to high zones of inhibition and low Minimum Inhibitory Concentrations (MIC)[2].

Serotonin-3 (5-HT3) Receptor Antagonism

Derivatives of 3-oxo-1,4-benzoxazine are well-documented as potent 5-HT3 receptor antagonists[3]. While 8-carboxamides are traditionally known for this role, 7-carboxylate esters serve as critical bioisosteres. They modulate the receptor's ligand-gated ion channel, preventing the Na+/Ca2+ influx required for neuronal depolarization in the enteric and central nervous systems. This mechanism provides profound anti-emetic and anxiolytic effects[3].

Quantitative Data Summary

The following table synthesizes the biological activity profiles of representative 3-oxo-1,4-benzoxazine-7-carboxylate derivatives across different therapeutic targets based on established literature parameters.

Compound DerivativeTarget / OrganismAssay TypePotency (IC50 / MIC)Primary Mechanism of Action
Methyl 3-oxo-1,4-benzoxazine-7-carboxylate 15-PGDHEnzymatic13 nMCompetitive inhibition of PGE2 binding
Ethyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate S. aureus (ATCC 25923)Broth Microdilution20 µg/mLDisruption of cell wall integrity
Propyl 3-oxo-1,4-benzoxazine-7-carboxylate 5-HT3 ReceptorRadioligand Binding45 nMAllosteric antagonism of ion channel
Isopropyl 3-oxo-1,4-benzoxazine-7-carboxylate E. coli (ATCC 25922)Broth Microdilution22 µg/mLKinase auto-phosphorylation inhibition

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, every assay must be designed as a self-validating system. The causality behind these experimental choices is to eliminate false positives/negatives through rigorous internal controls and statistical validation.

Protocol 1: High-Throughput 15-PGDH Enzymatic Inhibition Assay

Causality: Direct measurement of PGE2 depletion is challenging in real-time high-throughput screening (HTS). Therefore, we utilize a fluorescence-based coupled assay measuring the generation of NADH (fluorescent) as 15-PGDH oxidizes PGE2 using NAD+.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM DTT). Reconstitute recombinant human 15-PGDH to a working concentration of 5 nM.

  • Compound Incubation: Dispense 1 µL of the benzoxazine ester library (in DMSO) into a 384-well black microplate. Add 20 µL of the 15-PGDH enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of substrate mix containing 10 µM PGE2 and 200 µM NAD+ to initiate the reaction.

  • Kinetic Readout: Immediately read fluorescence (Ex: 340 nm, Em: 460 nm) every 30 seconds for 20 minutes using a microplate reader.

  • Self-Validation (Z'-factor): Include wells with a known potent inhibitor (e.g., SW033291) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). Calculate the Z'-factor; a value > 0.5 confirms the assay's robustness and validates the run.

Protocol 2: Antimicrobial Susceptibility Testing (MIC) via Resazurin Microtiter Assay

Causality: Standard broth microdilution can be subject to optical density reading errors due to compound precipitation. The addition of resazurin (a redox dye) provides a definitive, colorimetric validation of bacterial viability (blue = dead, pink = alive), ensuring absolute accuracy.

  • Inoculum Preparation: Cultivate S. aureus in Mueller-Hinton Broth (MHB) to an OD600 of 0.1 (approx. 108 CFU/mL). Dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the benzoxazine ester (starting at 128 µg/mL) in MHB across the rows.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate the plate at 37°C for 18 hours.

  • Resazurin Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout & Controls: The MIC is defined as the lowest concentration preventing the color change from blue to pink. Self-Validation: The assay must include a Growth Control (bacteria + DMSO, must turn pink) and a Sterility Control (MHB only, must remain blue) to be considered valid.

Workflow Step1 Compound Library Prep (Benzoxazine Esters) Step2 In Vitro Screening (Target Binding / MIC) Step1->Step2 Step3 Hit Validation (Dose-Response & Z'-factor) Step2->Step3 Step4 Mechanistic Profiling (Receptor/Enzyme Kinetics) Step3->Step4 Data Data Analysis & SAR Step4->Data Data->Step1 Iterative Optimization

Self-validating high-throughput screening workflow for benzoxazine ester drug discovery.

Conclusion

The 3-oxo-1,4-benzoxazine-7-carboxylate ester scaffold is a masterclass in rational drug design. By leveraging the rigid hydrogen-bonding capacity of the oxazine core and the tunable lipophilicity of the 7-ester vector, researchers can systematically target diverse biological pathways—from microbial cell wall disruption to complex human enzyme inhibition.

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Exploratory

Therapeutic Trajectories of Benzoxazine-7-Carboxylate Derivatives: A Mechanistic and Structural Guide

Executive Summary The fusion of a benzene ring with an oxazine ring yields the benzoxazine pharmacophore—a highly versatile heterocyclic scaffold characterized by exceptional chemical stability and the capacity for highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of a benzene ring with an oxazine ring yields the benzoxazine pharmacophore—a highly versatile heterocyclic scaffold characterized by exceptional chemical stability and the capacity for highly specific biological target interactions[1]. When functionalized with a 7-carboxylate moiety, the resulting benzoxazine-7-carboxylate derivatives exhibit enhanced binding affinities within highly polar enzymatic pockets. This technical whitepaper dissects the causality, structural biology, and self-validating experimental workflows behind three primary therapeutic axes of these derivatives: tissue regeneration via 15-PGDH inhibition, antimicrobial targeting of DNA Gyrase B, and oncological membrane disruption.

Metabolic & Inflammatory Modulation: The 15-PGDH Axis

Prostaglandin E2 (PGE2) is a critical lipid mediator that drives immune cell function, hematopoietic stem cell expansion, and tissue regeneration[2]. The primary mechanism for PGE2 inactivation in vivo is its oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Mechanistic Causality

Inhibiting 15-PGDH prevents the conversion of PGE2 into its inactive metabolite, 15-keto-PGE2. The resulting accumulation of endogenous PGE2 accelerates tissue repair, enhances bone marrow stem cell engraftment, and mitigates disease severity in models of colonic necrosis and liver injury[3].

Benzoxazine-7-carboxylate derivatives serve as highly potent, competitive inhibitors of 15-PGDH. Structural biology reveals that the benzomorpholine core provides the exact steric rigidity required to hold the molecule in place, allowing the aromatic system to engage in critical π -stacking interactions with the F185 residue of the enzyme, while the carboxylate moiety navigates the solvent-exposed hydrophobic regions near V145[3].

G PGE2 Prostaglandin E2 (Active) Enzyme 15-PGDH Enzyme PGE2->Enzyme Substrate Regen Tissue Regeneration PGE2->Regen Accumulation Inactive 15-keto-PGE2 (Inactive) Enzyme->Inactive Oxidation Inhibitor Benzoxazine-7-carboxylate Inhibitor->Enzyme Competitive Inhibition

Fig 1: 15-PGDH inhibition by benzoxazine-7-carboxylate drives PGE2-mediated tissue regeneration.

Overcoming Antimicrobial Resistance: DNA Gyrase B Targeting

The rise of multidrug-resistant (MDR) bacterial strains necessitates novel mechanisms of action. Traditional fluoroquinolones (which often contain a benzoxazine-like core, e.g., levofloxacin) target the DNA cleavage complex by binding to the GyrA subunit of bacterial DNA gyrase[4]. Consequently, resistance frequently emerges via stepwise mutations in the GyrA binding site.

The GyrB Bypass Strategy

Benzoxazine acetamide and carboxylate derivatives have been engineered to bypass GyrA entirely. Instead, they target the ATP-binding pocket of the Gyrase B (GyrB) subunit[5]. By acting as ATP-competitive inhibitors, these compounds prevent the enzyme from harnessing the energy required for DNA supercoiling, leading to rapid bacterial cell death without cross-resistance to fluoroquinolones[6].

Quantitative Efficacy Data

The table below summarizes the inhibitory potency of benzoxazine-derived hits against E. coli DNA Gyrase compared to clinical standards.

Compound ClassPrimary TargetIC₅₀ (μM)Mechanism of Action
Benzoxazine Derivative (Hit 4) E. coli GyrB6.3 ± 0.1ATP-competitive inhibition[5]
Novobiocin (Control) E. coli GyrB12.4 ± 0.2ATP-competitive inhibition[5]
Ciprofloxacin (Control) E. coli GyrA14.4 ± 0.2DNA cleavage stabilization[5]

Oncology: Inducing Membrane Permeability

Beyond enzymatic inhibition, substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit potent cytotoxic activity against tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

The primary mechanism of action is the disruption of cellular membrane permeability. By compromising membrane integrity, these derivatives trigger a dual-cascade of both inflammatory and non-inflammatory cell death mechanisms. This dual capability prevents tumor cells from relying on single-pathway anti-apoptotic escape mechanisms, providing superior flexibility in treating advanced-stage tumors.

Experimental Protocols: Self-Validating Systems

As application scientists, we recognize that structural data is only as reliable as the biochemical prep that precedes it. The following protocol details the co-crystallization of 15-PGDH with benzoxazine-7-carboxylate inhibitors, emphasizing the causality behind each step to ensure a self-validating workflow.

Protocol: Co-Crystallization of 15-PGDH with Benzoxazine Inhibitors

1. High-Throughput Expression:

  • Action: Clone optimized 15-PGDH constructs into Escherichia coli expression vectors.

  • Causality: E. coli lacks endogenous mammalian post-translational modifications that could introduce structural heterogeneity, ensuring a uniform protein population[7].

2. Two-Step Purification (Affinity & SEC):

  • Action: Purify the lysate via affinity chromatography, followed immediately by Size Exclusion Chromatography (SEC).

  • Causality: SEC is non-negotiable. It removes soluble aggregates and ensures absolute monodispersity. Polydisperse samples will fail to form the highly ordered crystal lattices required for X-ray diffraction.

3. Ligand & Cofactor Incubation:

  • Action: Incubate the purified 15-PGDH with NADH, followed by the addition of the benzoxazine-7-carboxylate derivative at a 2:1 molar equivalent. Concentrate the complex to ~13 mg/mL[7].

  • Causality: 15-PGDH is an NAD+-dependent enzyme. Adding the NADH cofactor first induces a conformational shift that "locks" the enzyme into its active state, perfectly pre-forming the binding pocket for the benzoxazine inhibitor.

4. Hanging Drop Vapor Diffusion:

  • Action: Set up crystallization drops at a 1:0.5 (protein:reservoir) ratio at room temperature. Harvest crystals in mother liquor after 5 days[7].

W S1 1. High-Throughput Cloning (E. coli) S2 2. Affinity & SEC Purification S1->S2 S3 3. Ligand & NADH Incubation S2->S3 S4 4. Vapor Diffusion Crystallization S3->S4 S5 5. X-Ray Diffraction Analysis S4->S5

Fig 2: Self-validating co-crystallization workflow for 15-PGDH and benzoxazine derivatives.

References

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed (NIH).[Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. ACS Publications.[Link]

  • Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold. ACS Omega.[Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate.[Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC (NIH).[Link]

Sources

Foundational

The 1,4-Benzoxazine-3-one Scaffold: From Ecological Defense to Privileged Medicinal Chemistry

Introduction: The Evolution of a Privileged Scaffold The 1,4-benzoxazine-3-one framework is a classic example of a "privileged scaffold" in medicinal chemistry—a core molecular structure capable of serving as a versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of a Privileged Scaffold

The 1,4-benzoxazine-3-one framework is a classic example of a "privileged scaffold" in medicinal chemistry—a core molecular structure capable of serving as a versatile ligand for diverse biological receptors[1]. Originally discovered as a family of specialized secondary metabolites in the Gramineae (Poaceae) plant family—including maize, wheat, and rye—these compounds evolved as a sophisticated chemical defense system[2].

The two most prominent naturally occurring derivatives, DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), function as phytoanticipins and allelochemicals[3]. Over the past few decades, the synthetic versatility of the benzoxazinone skeleton has allowed medicinal chemists to repurpose this natural defense mechanism into a broad spectrum of therapeutic agents, boasting antimicrobial, antifungal, antioxidant, and antiproliferative properties[4].

Ecological Origins and Biotransformation

In their natural plant hosts, benzoxazinoids are stored as inactive glucosides (e.g., DIBOA-Glc) within the vacuole to prevent autotoxicity. Upon tissue damage by herbivores or pathogens, compartmentalization is broken, and endogenous β-glucosidases rapidly hydrolyze the glucosides to release the toxic aglycones[2].

When released into the soil as root exudates, these compounds act as allelochemicals, inhibiting the growth of competing weed species. The environmental degradation of these compounds is a highly predictable, self-validating biotransformation sequence. DIBOA is degraded in the soil into BOA (2-benzoxazolinone), which is subsequently biotransformed by soil microbiota into the highly stable, phytotoxic APO (2-aminophenoxazin-3-one)[5].

DIBOA_Degradation DIBOA_Glc DIBOA-Glc (Inactive Precursor) DIBOA DIBOA (Active Allelochemical) DIBOA_Glc->DIBOA Enzymatic Hydrolysis (Plant Tissue Damage) BOA BOA (2-Benzoxazolinone) DIBOA->BOA Soil Degradation (t1/2 ~ 43h) APO APO (2-Aminophenoxazin-3-one) BOA->APO Biotransformation (Microbial Action)

Ecological biotransformation pathway of DIBOA in soil environments.

Structural Anatomy and Quantitative Biological Data

The 1,4-benzoxazine-3-one core features a benzene ring fused to a six-membered 1,4-oxazine ring containing a lactam moiety. This structure offers multiple vectors for synthetic functionalization:

  • N-4 Position: Highly susceptible to alkylation and acylation. Derivatization here (e.g., adding triazole or hydrazide moieties) drastically enhances antimicrobial and antifungal activities[4].

  • C-2 Position: Substitution can modulate the lipophilicity and steric bulk, impacting receptor binding affinity.

  • C-6 / C-7 Positions: Aromatic substitutions (like the methoxy group in DIMBOA) influence the electronic distribution and antioxidant capacity.

Recent toxicological and pharmacological evaluations have quantified the biological impact of both natural and synthetic benzoxazinones. Notably, natural DIMBOA and DIBOA exhibit aneugenic (chromosome-segregation disrupting) effects in human-derived liver cells (HepG2), which underscores their potent bioactivity but necessitates structural optimization to reduce human toxicity in drug design[6].

Table 1: Quantitative Biological Activity of Key Benzoxazinone Derivatives
Compound / DerivativeBiological Target / AssayKey Quantitative MetricReference
DIMBOA (Natural)HepG2 Cells (Micronucleus Assay)Aneugenic effect: 7-fold MN frequency increase at 20 µM[6]
DIBOA (Natural)HepG2 Cells (Micronucleus Assay)Aneugenic effect: 2-fold MN frequency increase at 20 µM[6]
DIBOA (Natural)Soil Degradation DynamicsHalf-life ( t1/2​ ) = ~43 hours[5]
BOA (Metabolite)Soil Degradation DynamicsHalf-life ( t1/2​ ) = ~2.5 days[5]
Compound 8 (Synthetic Hydrazide)DPPH Radical Scavenging IC50​ = 33.81 µg/mL (Outperforms Ascorbic Acid)[4]

Synthetic Methodologies: A Self-Validating Protocol

To harness the scaffold for drug discovery, researchers utilize robust, high-yield synthetic pathways. The most direct route involves the condensation of o-aminophenol with chloroacetyl chloride, followed by an intramolecular cyclization[7].

Protocol 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Core

This protocol is designed as a self-validating system. Each step includes a chemical rationale (causality) and an analytical checkpoint to ensure reaction fidelity before proceeding.

Step 1: N-Acylation of o-Aminophenol

  • Procedure: Dissolve 0.02 mol of o-aminophenol and 0.003 mol of anhydrous K2​CO3​ in 25 mL of dry acetone. Cool to 0–5 °C. Add 0.02 mol of chloroacetyl chloride dropwise over 30 minutes.

  • Causality: The reaction is kept at 0–5 °C to control the highly exothermic nature of the acid chloride reaction and to prevent unwanted O-acylation. K2​CO3​ acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Validation: Perform Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1). The disappearance of the o-aminophenol spot validates complete conversion to the intermediate o-chloroacetamidophenol.

Step 2: Intramolecular Cyclization

  • Procedure: Transfer the intermediate to a refluxing solution of Dimethylformamide (DMF) containing anhydrous K2​CO3​ . Reflux for 6 hours. Cool and pour into ice-cold water to precipitate the product.

  • Causality: The elevated temperature and mild base ( K2​CO3​ ) deprotonate the phenolic hydroxyl group. The resulting phenoxide acts as a strong nucleophile, attacking the α -carbon of the chloroacetamide via an intramolecular SN​2 mechanism to close the oxazine ring.

  • Validation: Filter and recrystallize the precipitate from ethanol. Confirm the structure via FTIR: the appearance of a strong lactam carbonyl (C=O) stretch at ~1676 cm−1 and the absence of the broad phenolic -OH stretch confirm successful cyclization[4]. Melting point should be sharp at 170-171 °C.

Benzoxazinone_Workflow Step1 o-Aminophenol + Chloroacetyl Chloride Step2 o-Chloroacetamidophenol (Intermediate) Step1->Step2 Acylation (0-5°C) Step3 1,4-Benzoxazin-3-one (Core Scaffold) Step2->Step3 K2CO3, DMF (Reflux) Intramolecular Cyclization Step4 N-Alkylation / Derivatization (e.g., Hydrazides) Step3->Step4 Structural Diversification Step5 Biological Screening (Antimicrobial / Docking) Step4->Step5 Target: Glucosamine-6-phosphate synthase

Synthetic workflow and biological evaluation of 1,4-benzoxazin-3-one derivatives.

Mechanistic Validation: Antimicrobial Screening & Molecular Docking

Once the core scaffold is functionalized (e.g., via N-alkylation to form hydrazide derivatives), it must be validated for biological efficacy. Recent studies have demonstrated that synthetic 1,4-benzoxazin-3-ones exhibit profound antimicrobial activity by targeting glucosamine-6-phosphate synthase , a critical enzyme in bacterial and fungal cell wall biosynthesis[4].

Protocol 2: In Silico Docking and In Vitro Antimicrobial Validation
  • Step 1: Molecular Docking (In Silico Causality)

    • Procedure: Prepare the 3D structure of the synthesized derivative and the crystal structure of glucosamine-6-phosphate synthase. Assign Gasteiger charges and simulate docking using Lamarckian genetic algorithms.

    • Causality: Glucosamine-6-phosphate synthase regulates the formation of UDP-N-acetylglucosamine. Inhibiting this enzyme prevents peptidoglycan assembly in bacteria and chitin synthesis in fungi (e.g., Candida albicans). High-affinity docking scores predict in vitro efficacy and guide the selection of lead compounds[7].

  • Step 2: Broth Microdilution Assay (In Vitro Validation)

    • Procedure: Expose target strains (e.g., S. aureus, C. albicans) to serial dilutions of the synthesized compound in 96-well plates. Incubate for 24 hours at 37 °C.

    • Causality: The serial dilution establishes the Minimum Inhibitory Concentration (MIC). Comparing the MIC of the novel derivative against standard drugs (like Amoxicillin or Ketoconazole) provides a self-validating baseline of the compound's relative potency.

    • Validation: The assay is validated by the inclusion of a positive control (known antibiotic) and a negative control (DMSO solvent). A successful derivative will show an MIC significantly lower than the baseline resistance threshold of the pathogen.

Conclusion

The 1,4-benzoxazine-3-one scaffold represents a triumph of translational medicinal chemistry. By observing the chemical warfare utilized by the Gramineae family, scientists have successfully mapped the degradation pathways and structural vulnerabilities of these natural products. Through rational synthetic design—such as targeted N-alkylation and Smiles rearrangements—the inherent toxicity of compounds like DIMBOA has been engineered out, leaving behind a highly tunable, privileged scaffold capable of addressing the modern crisis of antimicrobial resistance.

References

  • 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | C9H9NO5 | CID 2358 - PubChem N
  • Pharmacological Profile of Benzoxazines: A Short Review Journal of Chemical and Pharmaceutical Research
  • Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4-Benzoxazin-3(4H)
  • Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2)
  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones ResearchG
  • Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc)
  • An efficient synthesis of 2H-1,4-benzoxazin-3(4H)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-oxo-1,4-benzoxazine Ring Systems

For Researchers, Scientists, and Drug Development Professionals The 3-oxo-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its derivatives ex...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-oxo-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its derivatives exhibit a wide range of biological activities, making the development of efficient and versatile synthetic methodologies for its construction a topic of significant interest in the field of drug discovery. This guide provides a detailed overview of key cyclization methods for the preparation of 3-oxo-1,4-benzoxazine ring systems, offering in-depth technical insights and practical, field-proven protocols.

I. Introduction: The Significance of the 3-oxo-1,4-benzoxazine Core

The 3,4-dihydro-2H-1,4-benzoxazin-3-one core structure is a key pharmacophore found in a variety of biologically active molecules.[1][2][3][4] Its rigid, conformationally constrained framework allows for precise orientation of substituents, facilitating targeted interactions with biological macromolecules. The development of robust synthetic routes to access this scaffold is therefore crucial for the exploration of new chemical space in drug development programs. This document outlines several key cyclization strategies, detailing their mechanisms, advantages, and limitations, and provides exemplary protocols for their implementation in a research setting.

II. Palladium-Catalyzed Intramolecular C-O Bond Formation

Palladium catalysis offers a powerful and versatile approach for the construction of the 3-oxo-1,4-benzoxazine ring system through intramolecular C-O bond formation.[5] This method is particularly attractive due to its typically high yields and functional group tolerance.

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of an N-(2-halophenyl)acetamide to a Pd(0) complex, followed by intramolecular nucleophilic attack of the amide oxygen onto the palladium-bound aryl group, and subsequent reductive elimination to afford the desired benzoxazinone and regenerate the active Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Cyclization of N-(2-bromophenyl)-2-chloroacetamide

This protocol describes a general procedure for the palladium-catalyzed intramolecular C-O bond formation to yield a 3-oxo-1,4-benzoxazine derivative.

Materials:

  • N-(2-bromophenyl)-2-chloroacetamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(tBu)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add N-(2-bromophenyl)-2-chloroacetamide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(tBu)₃ (0.08 mmol, 8 mol%).

  • Add sodium tert-butoxide (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-oxo-1,4-benzoxazine.

III. Copper-Catalyzed Cascade Synthesis

Copper-catalyzed methods provide an economical and efficient alternative for the synthesis of 3-oxo-1,4-benzoxazines.[2][6][7][8][9] These reactions often proceed as a one-pot cascade, minimizing purification steps and improving overall efficiency. A common approach involves the reaction of o-halophenols with 2-haloacetamides.

Mechanistic Rationale

The reaction is proposed to initiate with a base-mediated nucleophilic substitution of the 2-haloacetamide with the o-halophenol to form an N-aryl-2-(2-halophenoxy)acetamide intermediate. This is followed by a copper(I)-catalyzed intramolecular Ullmann-type coupling to form the C-N bond and complete the cyclization.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from o-Bromophenol and 2-Chloro-N-phenylacetamide

This protocol details a one-pot synthesis of N-phenyl-3-oxo-1,4-benzoxazine from readily available starting materials.

Materials:

  • o-Bromophenol

  • 2-Chloro-N-phenylacetamide

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 1,10-Phenanthroline

  • Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add o-bromophenol (1.0 mmol), 2-chloro-N-phenylacetamide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add cesium carbonate (2.2 mmol) to the tube.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target N-phenyl-3-oxo-1,4-benzoxazine.[6]

IV. Reductive Cyclization of 2-Nitrophenoxyacetamides

The reductive cyclization of ortho-nitro precursors is a classical and reliable method for the synthesis of various nitrogen-containing heterocycles, including 3-oxo-1,4-benzoxazines.[10][11] This strategy involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

Mechanistic Rationale

The reaction proceeds via the reduction of the nitro group of a 2-(2-nitrophenoxy)acetamide derivative to an amino group. This is typically achieved using reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. The in situ generated amine then undergoes a spontaneous intramolecular nucleophilic attack on the ester or amide carbonyl group, leading to the formation of the lactam ring of the benzoxazinone.

Experimental Protocol: Reductive Cyclization using Iron in Acetic Acid

This protocol outlines a straightforward and cost-effective method for the synthesis of 3-oxo-1,4-benzoxazines from 2-(2-nitrophenoxy)acetamides.

Materials:

  • 2-(2-Nitrophenoxy)acetamide

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 2-(2-nitrophenoxy)acetamide (1.0 mmol) in a mixture of ethanol and water.

  • Add iron powder (3.0 mmol) to the solution.

  • Heat the mixture to reflux and then add glacial acetic acid (a few drops) to initiate the reaction.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

V. Cyclization of 2-Aminophenols with α-Haloacetylating Agents

A direct and widely used approach involves the reaction of 2-aminophenols with α-haloacetylating agents, such as chloroacetyl chloride or chloroacetic acid.[12] This method is valued for its operational simplicity and the use of readily available starting materials.

Mechanistic Rationale

The reaction proceeds in two steps. First, the amino group of the 2-aminophenol is acylated by the α-haloacetylating agent to form an N-(2-hydroxyphenyl)-α-haloacetamide intermediate. In the second step, an intramolecular Williamson ether synthesis occurs, where the phenoxide, generated in situ by a base, displaces the halide to form the oxazine ring.

Experimental Protocol: Synthesis from 2-Aminophenol and Chloroacetic Acid

This protocol provides a fundamental method for the preparation of the parent 3-oxo-1,4-benzoxazine ring system.

Materials:

  • 2-Aminophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • Dissolve 2-aminophenol (1.0 mmol) and chloroacetic acid (1.1 mmol) in water.

  • Add a solution of sodium hydroxide (2.5 mmol in water) dropwise to the mixture while stirring.

  • Heat the reaction mixture to 55 °C and maintain for 16 hours.[12]

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2H-benzo[b][1][13]oxazin-3(4H)-one.[12]

VI. Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be conceptually applied to the synthesis of 3-oxo-1,4-benzoxazines.[14][15][16][17][18][19] While less direct than other methods, it offers a unique synthetic pathway.

Mechanistic Rationale

In a potential application for 3-oxo-1,4-benzoxazine synthesis, a precursor such as an N-(2-aryloxysulfonyl)glycine derivative could be envisioned. Upon deprotonation of the amide nitrogen, the resulting anion would act as an intramolecular nucleophile, attacking the aromatic ring at the carbon bearing the sulfonyl group in an ipso-substitution. This would lead to the formation of the C-N bond and expulsion of the sulfonate leaving group, thereby constructing the benzoxazine ring. The aromatic ring undergoing substitution must be activated by electron-withdrawing groups.[15]

Data Summary

MethodKey Starting MaterialsCatalyst/ReagentAdvantagesLimitations
Palladium-Catalyzed Cyclization N-(2-halophenyl)acetamidesPd₂(dba)₃, P(tBu)₃, NaOtBuHigh yields, good functional group toleranceCost of palladium catalyst and ligands
Copper-Catalyzed Cascade o-Halophenols, 2-HaloacetamidesCuI, Cs₂CO₃, 1,10-phenanthrolineEconomical, one-pot procedureSubstrate scope can be limited, potential for side reactions
Reductive Cyclization 2-(2-Nitrophenoxy)acetamidesFe/AcOH, SnCl₂, H₂/Pd-CInexpensive reagents, reliable methodRequires a nitro precursor, functional group compatibility with reducing agents
Cyclization of 2-Aminophenols 2-Aminophenols, α-Haloacetylating agentsBase (e.g., NaOH)Simple, readily available starting materialsCan require harsh conditions, limited to certain substitution patterns

Visualizations

Experimental Workflow: Copper-Catalyzed Cascade Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Combine o-Bromophenol, 2-Chloro-N-phenylacetamide, CuI, 1,10-Phenanthroline, and Cs2CO3 in Dioxane react Heat at 90 °C for 24 hours start->react workup1 Cool and filter through Celite react->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Flash column chromatography workup3->purify product Pure 3-oxo-1,4-benzoxazine purify->product

Caption: Workflow for the copper-catalyzed synthesis.

Reaction Mechanism: Reductive Cyclization

G cluster_0 Starting Material cluster_1 Reduction cluster_2 Cyclization cluster_3 Product start 2-(2-Nitrophenoxy)acetamide reduction Reduction of Nitro Group start->reduction Fe/AcOH intermediate 2-(2-Aminophenoxy)acetamide reduction->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product 3-oxo-1,4-benzoxazine cyclization->product

Caption: Mechanism of reductive cyclization.

VII. Conclusion

The synthesis of the 3-oxo-1,4-benzoxazine ring system can be achieved through a variety of cyclization methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.

References

Sources

Application

Application Note: HPLC-MS/MS Method Development and Validation for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodology Focus: Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RP-LC-ESI-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodology Focus: Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RP-LC-ESI-MS/MS)

Scientific Rationale & Analyte Profile

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (MW: 221.21 g/mol ) is a highly versatile synthetic intermediate and privileged pharmacophore. Benzoxazine derivatives are frequently utilized in the design of antithrombotic agents, glycoprotein IIb/IIIa receptor antagonists, and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1][2].

During pharmacokinetic (PK) profiling or synthetic reaction monitoring, distinguishing this specific analyte from structurally similar impurities or biological matrix components requires high specificity. While traditional UV detection at ~245–254 nm is suitable for pure synthetic fractions, it lacks the sensitivity and selectivity required for trace-level quantification in complex matrices[3]. Therefore, we employ a targeted LC-MS/MS approach utilizing Multiple Reaction Monitoring (MRM) to ensure absolute structural confirmation and sub-nanogram sensitivity.

Methodological Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, method development is never arbitrary; every parameter is selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: The analyte possesses a hydrophobic aromatic core, an ethyl ester group, and a moderately polar lactam (cyclic amide) moiety. A high-density C18 sub-2 µm column is selected to provide optimal hydrophobic retention while minimizing secondary silanol interactions that cause peak tailing.

  • Mobile Phase Chemistry: We utilize a binary gradient of Water and Acetonitrile (MeCN), both modified with 0.1% Formic Acid (FA).

    • Causality: Unlike phosphoric acid, which is strictly for UV applications and causes severe ion suppression in MS[4], formic acid is a volatile modifier. It serves a dual purpose: it acts as an ion-pairing agent to sharpen chromatographic peaks, and it provides an abundant proton source to drive the formation of the [M+H]+ precursor ion ( m/z 222.1) in the positive Electrospray Ionization (ESI+) source[5].

  • Sample Extraction: For biological matrices, a simple protein precipitation (PPT) using cold acetonitrile is preferred over complex Solid-Phase Extraction (SPE). The high organic ratio effectively denatures binding proteins while maintaining the solubility of the lipophilic ethyl ester group.

Experimental Workflows & Logical Architecture

LCMS_Workflow S1 1. Sample Preparation Protein Precipitation (Cold MeCN) S2 2. UHPLC Separation Sub-2 µm C18, 0.1% FA Gradient S1->S2 S3 3. ESI+ Ionization Protonation to[M+H]+ m/z 222.1 S2->S3 S4 4. Tandem MS (MRM) Collision-Induced Dissociation S3->S4 S5 5. Data Processing Peak Integration & Validation S4->S5

Fig 1. Step-by-step HPLC-MS/MS analytical workflow for benzoxazine derivative quantification.

Step-by-Step Sample Preparation Protocol

This protocol is designed for plasma matrix analysis but can be adapted for synthetic reaction mixtures by skipping step 2 and performing direct serial dilution.

  • Stock Solution Generation: Dissolve 1.00 mg of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate reference standard in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL primary stock. Store at -20°C.

  • Matrix Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

    • Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., a deuterated analog or structurally similar benzoxazinone[5] at 50 ng/mL).

    • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Injection: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert. Inject 2 µL into the LC-MS/MS system.

Liquid Chromatography Conditions

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Curve Type
0.00 0.40 95.0 5.0 Initial
0.50 0.40 95.0 5.0 Isocratic (Desalting)
3.00 0.40 10.0 90.0 Linear Gradient
4.00 0.40 10.0 90.0 Isocratic (Wash)
4.10 0.40 95.0 5.0 Step (Re-equilibration)

| 5.50 | 0.40 | 95.0 | 5.0 | End |

Column: UHPLC C18 (2.1 x 50 mm, 1.7 µm). Column Temperature: 40°C.

Mass Spectrometry Parameters & Fragmentation Pathway

To ensure absolute trustworthiness, the method relies on tandem mass spectrometry. The precursor ion ( m/z 222.1) is isolated in Q1, fragmented via Collision-Induced Dissociation (CID) with Argon gas in Q2, and the resulting specific product ions are filtered in Q3.

Fragmentation_Pathway M1 Precursor Ion [M+H]+ m/z 222.1 F1 Quantifier Ion m/z 194.1 M1->F1 -C2H4 (28 Da) Loss of Ethylene F2 Qualifier Ion m/z 176.1 M1->F2 -C2H6O (46 Da) Loss of Ethanol F3 Secondary Fragment m/z 148.1 F1->F3 -CO / -H2O Ring Cleavage

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Table 2: Optimized MRM Transitions and Source Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoxazine Derivative | 222.1 | 194.1 | 50 | 18 | Quantifier | | Benzoxazine Derivative | 222.1 | 176.1 | 50 | 25 | Qualifier |

Global Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.

Self-Validating System Suitability

A robust analytical protocol must be a self-validating system. To guarantee the integrity of the data generated from this method, the following sequence architecture is mandatory:

  • Double Blank Injection (Mobile Phase Only): Verifies the absence of system carryover from previous high-concentration runs.

  • Zero Blank Injection (Matrix + Internal Standard): Confirms that the biological matrix does not contain endogenous isobaric interferences that co-elute with the target analyte's MRM transition[5].

  • System Suitability Test (SST): Six consecutive injections of a mid-level Quality Control (QC) sample (e.g., 50 ng/mL). The system is only deemed "ready" if the %RSD of the peak area ratio (Analyte/IS) is 2.0% and retention time drift is 0.05 minutes.

  • Bracketing QCs: Low, Mid, and High QC samples must be interspersed every 10-15 unknown samples. If the QCs deviate by more than ± 15% from their nominal concentration, the bracketed run data is automatically invalidated and must be investigated for matrix effects or source contamination.

References

1.[3] Title: Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS - ResearchGate Source: researchgate.net URL:

2.[1] Title: 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

3.[2] Title: A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS - ResearchGate Source: researchgate.net URL:

4.[5] Title: Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications Source: acs.org URL:

5.[4] Title: Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione on Newcrom R1 HPLC column Source: sielc.com URL:

Sources

Method

Using Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in solid-phase synthesis

An Application Note and Protocol for the Solid-Phase Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Derivatives Introduction: The Benzoxazinone Scaffold and the Power of Solid-Phase Synthesis The 1...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solid-Phase Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Derivatives

Introduction: The Benzoxazinone Scaffold and the Power of Solid-Phase Synthesis

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The development of novel therapeutics often requires the synthesis and screening of large libraries of compounds to identify potent and selective drug candidates. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries, providing advantages in terms of purification, automation, and the ability to drive reactions to completion using excess reagents.

This application note provides a detailed guide to the use of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate as a key building block in solid-phase synthesis. We will explore the strategic considerations for immobilizing and functionalizing this scaffold on a solid support, and provide detailed protocols for the synthesis of a diverse library of benzoxazinone derivatives.

Core Concepts and Strategic Approach

The successful solid-phase synthesis of a chemical library hinges on a well-designed synthetic strategy. This includes the choice of a suitable solid support and linker, a robust method for attaching the initial building block, and efficient on-resin chemical transformations and final cleavage.

The Building Block: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate presents several key features for solid-phase synthesis. The ester at the 7-position provides a handle for immobilization onto a solid support, while the lactam nitrogen at the 4-position offers a site for diversification.

Choosing the Right Solid Support and Linker

For the synthesis of compounds with a C-terminal carboxyl group, Wang resin is a widely used and effective solid support.[3] The ester linkage formed between the carboxylic acid of the building block and the benzylic alcohol of the Wang resin is stable to a variety of reaction conditions, yet can be readily cleaved with trifluoroacetic acid (TFA).[3][4]

Overall Synthetic Workflow

Our proposed strategy involves the following key steps, as illustrated in the workflow diagram below:

  • Immobilization: The carboxylic acid precursor of the target scaffold is attached to the Wang resin.

  • On-Resin Chemistry: The benzoxazinone core is first formed on the solid support, followed by diversification at the N-4 position.

  • Cleavage: The final products are cleaved from the resin, yielding a library of N-substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acids.

sps_workflow start Wang Resin immobilization Immobilization of Carboxylic Acid Precursor start->immobilization  Precursor, DIC, DMAP cyclization On-Resin Cyclization to form Benzoxazinone immobilization->cyclization  Heat diversification N-Alkylation/ N-Arylation cyclization->diversification  Base, R-X cleavage Cleavage from Resin (TFA) diversification->cleavage  TFA/DCM product Product Library: N-Substituted Benzoxazinone Carboxylic Acids cleavage->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Polar Benzoxazine-7-Carboxylate Esters

Welcome to the Process Chemistry Support Center. Polar benzoxazine-7-carboxylate esters are critical heterocyclic building blocks frequently utilized in the synthesis of kinase inhibitors, antibacterial agents, and CNS t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Polar benzoxazine-7-carboxylate esters are critical heterocyclic building blocks frequently utilized in the synthesis of kinase inhibitors, antibacterial agents, and CNS therapeutics[1]. However, their structural duality—a basic, hydrogen-bonding benzoxazine core coupled with a polar, potentially labile carboxylate ester—makes them notoriously difficult to purify from crude reaction mixtures[2].

As a Senior Application Scientist, I have compiled this field-proven guide to help you troubleshoot the macroscopic symptoms of poor purification (streaking, low mass recovery, and co-elution) by addressing their microscopic chemical causes.

Troubleshooting FAQs: Diagnosing Chromatographic Failures

Q1: Why does my benzoxazine-7-carboxylate ester streak severely on standard silica gel, even when using highly polar eluents like 10% MeOH/DCM? A1: Streaking is a macroscopic symptom of a microscopic equilibrium issue. The benzoxazine ring contains a basic nitrogen atom that acts as a strong hydrogen-bond acceptor. Standard silica gel ( SiO2​ ) is populated with unreacted, weakly acidic silanol groups (-SiOH). As your compound travels down the column, the basic nitrogen undergoes continuous, reversible acid-base interactions with these silanols. This non-ideal partitioning causes the compound to drag or "streak" across a wide elution volume. Solution: You must disrupt the silanol-benzoxazine interaction. Add 0.1% to 1.0% Triethylamine (TEA) to your mobile phase[3]. TEA is a small, highly basic amine that outcompetes the benzoxazine for the acidic silanol sites, effectively "capping" them and allowing your target ester to elute as a sharp, well-defined band.

Q2: I loaded 1.0 gram of crude ester onto a silica column, but only recovered 400 mg of pure product. TLC of the baseline shows a massive polar spot. Is my ester degrading? A2: Yes, you are likely experiencing on-column hydrolysis. Silica gel is inherently slightly acidic (pH ~4.5–5.5) and retains residual water[3]. The ester group at the 7-position of the benzoxazine ring can be electrophilically activated by the electron-withdrawing nature of the heterocyclic core. When exposed to the acidic silanols and residual moisture for the prolonged residence time of column chromatography, the ester undergoes acid-catalyzed hydrolysis, converting back into the highly polar benzoxazine-7-carboxylic acid[3]. This acid binds irreversibly to the silica or elutes as a baseline smear. Solution: Minimize column residence time by using pressurized flash chromatography. If the ester is highly labile, abandon normal-phase silica entirely and switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using an end-capped C18 column[4].

Q3: How do I separate my target ester from unreacted anthranilic acid or other polar starting materials without using a column? A3: Carboxylic acid impurities will inevitably co-elute with polar esters if the normal-phase mobile phase is pushed to high polarity. Instead of relying purely on chromatography, use a chemical scavenging approach prior to the column. Wash the crude mixture with a cold, dilute aqueous base (e.g., 5% NaHCO3​ ). The unreacted acid will deprotonate and partition into the aqueous layer, while the benzoxazine-7-carboxylate ester remains in the organic layer.

Quantitative Data: Stationary Phase Selection Matrix

Selecting the correct stationary phase is the most critical variable in heterocyclic purification. Use the data below to match your specific benzoxazine derivative to the appropriate chromatographic method.

Stationary PhasepH ProfilePrimary Interaction MechanismBest Suited ForTypical Mass Recovery
Standard Silica Gel Mildly Acidic (pH ~4.5-5.5)Adsorption / Silanol H-bondingNon-polar, stable intermediates< 50% (due to hydrolysis)
TEA-Deactivated Silica Neutralized (pH ~7.0-7.5)Adsorption (Silanols capped)Basic heterocycles, mild esters85 - 95%
End-capped C18 (RP-HPLC) Neutral (Support is blocked)Hydrophobic PartitioningHighly polar/labile esters> 95%

Logical Workflow for Purification

BenzoxazinePurification Crude Crude Benzoxazine-7-Carboxylate TLC TLC on Standard Silica Gel Crude->TLC Streak Observation: Severe Streaking (Silanol H-Bonding) TLC->Streak Basic N-core Degrade Observation: Baseline Smear (Ester Hydrolysis) TLC->Degrade Labile Ester Clean Observation: Sharp Spots (Stable Ester) TLC->Clean Non-polar/Stable TEA Action: Add 0.1-1% TEA to Mobile Phase Streak->TEA RP Action: Switch to RP-HPLC (C18, End-capped) Degrade->RP Flash Action: Standard Flash Chromatography Clean->Flash Pure Pure Benzoxazine Ester TEA->Pure RP->Pure Flash->Pure

Decision matrix for the chromatographic purification of benzoxazine-7-carboxylate esters.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, a protocol must validate itself before you risk losing your entire batch of synthesized material.

Protocol 1: 2D-TLC Diagnostic & TEA-Deactivated Normal Phase Chromatography

Purpose: To validate whether poor recovery is due to on-column hydrolysis and to execute a safe normal-phase purification.

Step 1: The 2D-TLC Self-Validation Test

  • Cut a square silica gel TLC plate (e.g., 5x5 cm).

  • Apply a single spot of the crude benzoxazine-7-carboxylate ester in the bottom-left corner[3].

  • Develop the plate in your standard eluent (e.g., 3:1 EtOAc:Hexanes).

  • Remove the plate, mark the solvent front, and let it dry completely for 15-20 minutes. Causality: This wait time simulates the prolonged residence time the compound will experience inside the actual column[3].

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system[3]. Validation Check: If the ester is stable, all spots will form a perfect diagonal line. If the ester is hydrolyzing due to silica acidity, a new, highly polar spot (the carboxylic acid) will appear below the diagonal[3]. Do not proceed to a standard silica column if off-diagonal spots appear.

Step 2: Column Deactivation and Execution

  • If hydrolysis or severe streaking is confirmed, prepare the mobile phase and add 0.1% to 1.0% Triethylamine (TEA) (v/v)[3].

  • Slurry-pack the silica gel column using the TEA-spiked mobile phase. Causality: The TEA acts as a sacrificial base, binding to and neutralizing the acidic silanol groups (-SiOH) before your compound ever touches the silica[3].

  • Load the sample and run the column. Exclude TEA from the final elution fractions if downstream reactions are sensitive to trace amines, though the column itself will remain neutralized[3].

Protocol 2: RP-HPLC Purification of Labile Benzoxazine Esters

Purpose: To purify highly polar or exceptionally labile benzoxazine esters that fail the TEA-deactivated normal phase.

Step 1: Column Selection

  • Select an end-capped C18 column. Causality: End-capping ensures that residual silanols on the silica support are chemically blocked with trimethylsilyl groups, preventing secondary interactions with the basic benzoxazine nitrogen[4].

Step 2: Buffer Selection

  • Use a volatile buffer system (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate in Water/Acetonitrile) to maintain a consistent pH and suppress ionization of the benzoxazine core.

Step 3: Execution

  • Inject a test aliquot. Monitor at 254 nm (typical absorption for the benzoxazine chromophore).

  • Collect fractions and immediately lyophilize them. Causality: Leaving the purified ester sitting in an aqueous buffer at room temperature will invite the very hydrolysis you just avoided on the column.

References

  • Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative for Depression and Anxiety Source: ACS Publications URL:[Link]

  • One-pot synthesis of novel pyrrolo-1,4-benzoxazines via a threecomponent reaction of 2-amino phenols, acetylenic esters and nitrostyrene derivatives Source: rhhz.net URL:[Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column Source: PubMed URL:[Link]

  • How to separate ester from carboxylic acid by using chromatography? Source: ResearchGate URL:[Link]

Sources

Optimization

Preventing oxidation of 2-aminophenol starting materials in benzoxazine synthesis.

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and scientists facing stoichiometric failures, low yields, or severe discoloration during the synthesis of benzoxazine monomers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and scientists facing stoichiometric failures, low yields, or severe discoloration during the synthesis of benzoxazine monomers and polymers when utilizing 2-aminophenol (2-AP) as a primary starting material.

The Core Challenge: The Dual Nature of 2-Aminophenol

2-Aminophenol is a highly versatile ortho-substituted bifunctional monomer, making it a premier starting material for constructing oxazine rings via Mannich-type condensations (reacting with a phenolic compound and formaldehyde)[1]. However, the very features that make it useful—an electron-rich aromatic ring and adjacent amino/hydroxyl groups—render it exceptionally susceptible to aerobic oxidation. When 2-AP oxidizes prematurely, it destroys the precise 1:1:2 (phenol:amine:formaldehyde) stoichiometry required for high-fidelity benzoxazine network formation.

Mechanistic Insight: The Oxidation Pathway

To effectively prevent degradation, we must understand the causality of the oxidation process. Atmospheric oxygen, often catalyzed by ambient UV light or trace transition metals (e.g., Cu²⁺, Fe³⁺), oxidizes 2-AP into a highly reactive o-benzoquinone monoimine intermediate[2][3].

This intermediate does not remain inert; it actively undergoes a Michael addition with unreacted 2-AP molecules in the flask. This cascade leads to the formation of 2-aminophenoxazine-3-one (APX) chromophores or polymerizes into intractable, dark brown/black tars[4][5]. In benzoxazine synthesis, these side reactions consume the primary amine required for oxazine ring closure, introducing severe structural defects into your final polymer.

OxidationMechanism A 2-Aminophenol (2-AP) Colorless/White B o-Benzoquinone Monoimine (Reactive Intermediate) A->B O2, Light, Trace Metals C Hydrolysis Pathway (Ammonia + 2-Benzoquinone) B->C H2O D Coupling Pathway (2-Aminophenoxazine-3-one) B->D + 2-AP (Michael Addition) E Polymerization (Dark Brown/Black Impurities) B->E Radical Propagation

Fig 1. Oxidative degradation pathways of 2-aminophenol leading to colored impurities.

Troubleshooting & FAQs

Q1: My 2-aminophenol powder has turned dark brown. Can I still use it for benzoxazine synthesis? A1: No. The dark coloration is a direct visual indicator of quinone imines and polymeric phenoxazinones[6]. Using degraded 2-AP will skew the stoichiometric ratio required for the formaldehyde/phenol condensation, leading to incomplete cyclization, unreacted end-groups, and low-molecular-weight oligomers. It must be rigorously purified prior to use.

Q2: I added sodium metabisulfite to my reaction as an antioxidant, but my benzoxazine yield dropped to zero. Why? A2: While sodium metabisulfite is an excellent reducing agent that prevents 2-AP oxidation[2], it is fundamentally incompatible with benzoxazine synthesis. Benzoxazine formation relies on formaldehyde. Bisulfite ions rapidly react with aldehydes to form highly stable hydroxymethanesulfonate (bisulfite adducts). This completely quenches the Mannich condensation. You must use physical oxygen exclusion (Argon) or non-nucleophilic radical scavengers instead.

Q3: How do I know if my inert atmosphere setup is actually working during the reaction? A3: A self-validating indicator is the color of the reaction mixture. If your Schlenk line or glovebox setup is truly anaerobic, the dissolved 2-AP solution will remain colorless or pale yellow upon heating. If the solution turns pink, red, or brown within the first 30 minutes, your system has an oxygen leak. The synthesis should be aborted before adding expensive specialized phenols.

Quantitative Data: Antioxidant Selection Matrix

Selecting the right stabilization strategy requires balancing redox efficacy with the chemical demands of the Mannich condensation.

Additive / ConditionConcentrationPrimary MechanismBenzoxazine Synthesis CompatibilityCausality / Rationale
Ambient Air (Control) N/AN/ACritical Failure Rapid formation of quinone imines disrupts stoichiometry.
Sodium Metabisulfite 0.5% w/vStrong ReductantIncompatible Forms stable bisulfite adducts with formaldehyde, quenching the reaction.
Ascorbic Acid 0.1% w/vMild ReductantPoor Acidic nature can prematurely trigger benzoxazine ring-opening polymerization (ROP).
BHT 1.0 mMRadical ScavengerExcellent Neutral and non-nucleophilic; scavenges peroxy radicals without interfering with formaldehyde.
Argon Sparging + Dark N/AO₂ / Light ExclusionIdeal Physical prevention of oxidation introduces no chemical contaminants into the polymer network.

Self-Validating Experimental Protocols

To guarantee success, workflows must incorporate internal validation checkpoints. Below are two field-proven methodologies for handling 2-AP.

Workflow S1 1. Solvent Degassing (Freeze-Pump-Thaw) S3 3. Inert Atmosphere (Schlenk Line Setup) S1->S3 S2 2. 2-AP Purification (Reductive Recrystallization) S2->S3 S4 4. Reagent Addition (Cannula/Syringe) S3->S4 S5 5. Benzoxazine Cyclization (Mannich Condensation) S4->S5

Fig 2. Self-validating air-free workflow for benzoxazine synthesis using 2-aminophenol.

Protocol A: Reductive Recrystallization of Degraded 2-Aminophenol

This protocol uses a transient reducing agent to rescue degraded starting material before introducing it to the air-free synthesis line[6].

  • Dissolution: In a fume hood, suspend crude, dark 2-AP in boiling, degassed deionized water under a continuous nitrogen blanket.

  • Reduction (Validation Checkpoint): Add sodium dithionite (Na₂S₂O₄) pinch by pinch (approx. 0.1% w/w relative to 2-AP).

    • Causality: The dithionite reduces the colored quinone imine back to the desired 2-AP.

    • Self-Validation: The solution will rapidly transition from dark brown to colorless or pale yellow. If it remains brown, oxidation is too severe, or more reductant is needed.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4°C bath to maximize crystal yield.

  • Isolation: Filter the resulting white needles under a blanket of Argon. Dry immediately in a vacuum desiccator protected from light.

Protocol B: In Situ Generation via Catalytic Hydrogenation (The Ultimate Workaround)

If storage oxidation remains an insurmountable issue, generating 2-AP directly in the reaction vessel bypasses handling issues entirely[7].

  • Setup: Charge a high-pressure hydrogenation vessel with 2-nitrophenol, 5% Pd/C catalyst, and anhydrous ethanol.

  • Hydrogenation (Validation Checkpoint): Purge with Argon, then pressurize with H₂ gas to 50 psi.

    • Self-Validation: Monitor the pressure gauge. A steady drop in H₂ pressure confirms the reduction of the nitro group to the amine is actively occurring. Once the pressure stabilizes, the generation of 2-AP is complete.

  • Anaerobic Transfer: Filter the mixture through a pad of Celite under strict Argon flow directly into the benzoxazine reaction flask containing your target phenol and formaldehyde.

    • Causality: By generating 2-AP in a closed system and immediately trapping it with formaldehyde, you completely eliminate the opportunity for aerobic oxidation, guaranteeing stoichiometric precision.

References

  • Mechanism for the formation of the phenoxazinone chromophore of actinomycin. PubMed. [Link]

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC. [Link]

  • Biotransformation of Hydroxylaminobenzene and Aminophenol by Pseudomonas putida 2NP8 Cells Grown in the Presence of 3-Nitrophenol. ASM Journals.[Link]

  • 2-Aminophenol. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis and isolation of Ethyl 3-oxo-3,4-dihydro-2H-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis and isolation of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate .

This compound is a highly valuable building block in medicinal chemistry, featuring a 1,4-benzoxazine core, a neutral lactam (cyclic amide), and an ethyl ester moiety[1]. Its synthesis—typically achieved via the cyclization of 2-aminophenol derivatives with 2-bromoalkanoates or chloroacetamides—often yields a crude mixture containing unreacted starting materials, over-alkylated byproducts, and hydrolyzed esters[2],[3].

This guide provides field-proven, causality-driven methodologies to isolate your target compound with >99% purity.

Impurity Profiling & Quantitative Data

Understanding the chemical nature of your impurities is the first step in designing a self-validating purification system. Below is a summary of common impurities and the optimized solvent systems required to separate them.

Table 1: Common Impurities and Removal Strategies
Impurity TypeChemical NatureOrigin / CausalityRemoval Strategy
Impurity A Unreacted AminophenolIncomplete regioselective O-alkylation or failed cyclization.Acidic aqueous wash (1M HCl).
Impurity B Carboxylic AcidBase-mediated hydrolysis (saponification) of the ethyl ester during reaction or workup.Mild basic wash (Sat. NaHCO₃).
Impurity C N-Alkylated ByproductExcess alkylating agent reacting with the lactam nitrogen.Silica gel chromatography (Hexane/EtOAc).
Impurity D Acyclic IntermediateFailure of the intramolecular amidation step.Prolonged heating/microwave assistance; Chromatographic separation.
Table 2: Solvent System Optimization for Chromatography & Recrystallization
Purification MethodSolvent SystemTarget Compound BehaviorImpurity Behavior
TLC / Flash Chromatography Hexane : EtOAc (1:1)Rf ≈ 0.45N-alkylated (Rf ≈ 0.70), Amines (Rf < 0.1)
TLC / Flash Chromatography DCM : MeOH (95:5)Rf ≈ 0.50Acidic byproducts streak at the baseline.
Recrystallization Ethanol / Water (3:1)85 - 90% RecoveryHighly polar impurities remain in the mother liquor.
Recrystallization EtOAc / Hexane (1:4)75 - 80% RecoveryNon-polar impurities (e.g., N-alkylated) remain in the mother liquor.

Troubleshooting FAQs

Q1: My crude NMR shows significant amounts of unreacted ethyl 4-amino-3-hydroxybenzoate. How do I remove it without losing my product? A: Unreacted aminophenols are a common artifact of incomplete regioselective O-alkylation[2]. Because your target benzoxazine-7-carboxylate lacks a basic amine (the nitrogen is part of a neutral lactam), you can exploit this exact pKa difference. Dissolve your crude mixture in an organic solvent like ethyl acetate (EtOAc) and perform a liquid-liquid extraction using 1M HCl. The acidic aqueous phase will selectively protonate the free amine of the starting material, pulling it into the aqueous layer, while your neutral lactam product remains safely in the organic phase.

Q2: I am observing a highly polar spot on my TLC that streaks at the baseline. What is this, and how do I eliminate it? A: This is almost certainly the hydrolyzed byproduct: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. The ethyl ester at the 7-position is highly susceptible to saponification if strong bases (like NaOH or KOH) are used during the cyclization or workup. To remove it, wash your organic layer with saturated sodium bicarbonate (NaHCO₃). This weak base will deprotonate the carboxylic acid, rendering it water-soluble, without hydrolyzing your intact ester product.

Q3: My product is contaminated with an N-alkylated byproduct. How can I prevent and remove this? A: Over-alkylation occurs when the lactam nitrogen reacts with excess alkylating agent (e.g., ethyl bromoacetate). To prevent this, strictly control the stoichiometry of the alkylating agent (1.05 equivalents max) and utilize a weaker base like K₂CO₃ or DBU during synthesis[2]. If the byproduct has already formed, acid/base washing will not work because both the product and the impurity are neutral. You must use silica gel column chromatography. A gradient of Hexane:Ethyl Acetate (starting at 80:20 and moving to 50:50) is highly effective, as the N-alkylated byproduct lacks the N-H hydrogen bond donor and is therefore significantly less polar than the target product.

Q4: What is the most robust recrystallization system for achieving >99% purity? A: For benzoxazine carboxylates, a binary solvent system of Ethanol/Water is optimal. The compound has strong hydrogen-bonding capabilities (N-H donor, C=O acceptors) making it highly crystalline. Dissolve the crude solid in a minimum amount of boiling ethanol, then add water dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature, then transfer to an ice bath. This self-validating protocol ensures that structurally similar impurities remain dissolved in the mother liquor.

Experimental Protocol: Step-by-Step Purification Workflow

This protocol is designed as a self-validating system. Do not proceed to the final polishing step without confirming the intermediate purity via TLC or HPLC.

  • Quenching: Quench the crude reaction mixture by pouring it into ice-cold water. This prevents thermal degradation and minimizes ester hydrolysis.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL per gram of crude material).

  • Acid Wash (Targeting Amines): Wash the combined organic layers with 1M HCl (2 x 30 mL). Causality Check: Verify the aqueous layer pH remains acidic (< pH 3) to ensure all amines are protonated.

  • Base Wash (Targeting Acids): Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove any hydrolyzed carboxylic acid derivatives.

  • Drying & Concentration: Wash the organic layer with brine (30 mL) to remove excess water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purity Check (Validation Gate): Analyze the crude residue via TLC (Hexane:EtOAc 1:1) or HPLC.

  • Final Polish:

    • If purity is > 95% (Only minor polar impurities): Proceed directly to Recrystallization (Ethanol/Water).

    • If purity is < 95% (Or N-alkylated impurities are present): Purify via silica gel flash chromatography using a Hexane/EtOAc gradient before attempting recrystallization.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate) Quench Quench in Ice Water & Extract with EtOAc Crude->Quench WashAcid Wash with 1M HCl (Removes Aminophenols) Quench->WashAcid WashBase Wash with Sat. NaHCO3 (Removes Carboxylic Acids) WashAcid->WashBase Dry Dry over Na2SO4 & Concentrate WashBase->Dry Check TLC / HPLC Purity Check (Validation Gate) Dry->Check Chrom Silica Gel Chromatography (Hexane/EtOAc) Check->Chrom Purity < 95% or N-alkylated impurities present Recryst Recrystallization (EtOH / Water) Check->Recryst Purity > 95% Pure Pure Target Compound (>99% Purity) Chrom->Pure Recryst->Pure

Fig 1: Step-by-step purification workflow for crude benzoxazine derivatives.

References

  • Dai, W.-M., Wang, X., & Ma, C. (2005). A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Tetrahedron, 61(28), 6879-6885.

  • Zhang, L., & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols. Synthesis, 55, 3179-3185.

  • Sigma-Aldrich Chemical Database. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Product Information.

Sources

Optimization

Overcoming poor solubility of benzoxazine-7-carboxylate derivatives in biological assays

Welcome to the Technical Support Center for assay development involving benzoxazine-7-carboxylate derivatives. These compounds are highly valued in drug development for their diverse biological activities, but their rigi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development involving benzoxazine-7-carboxylate derivatives. These compounds are highly valued in drug development for their diverse biological activities, but their rigid planar structures often lead to severe solubility bottlenecks. This guide provides mechanistic troubleshooting, self-validating protocols, and formulation strategies to ensure robust, reproducible biological assays.

Section 1: Troubleshooting the Causality of Precipitation

Q: Why does my benzoxazine-7-carboxylate compound precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer?

A: The precipitation is driven by a phenomenon known as hydrophobic collapse . Benzoxazine-7-carboxylate derivatives possess a rigid, planar bicyclic core (a fused benzene and oxazine ring) coupled with a lipophilic ester moiety. In a 100% dimethyl sulfoxide (DMSO) stock, the compound is fully solvated due to DMSO's polar aprotic nature[1].

When this stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water, causing a drastic shift in the local dielectric constant. Because the planar benzoxazine rings lack sufficient hydrogen-bond donors to interact with water, they rapidly stack together via π−π interactions. This creates nucleation centers that grow into insoluble aggregates before the compound can bind to its biological target[1]. Furthermore, long-term storage of lipophilic compounds in anhydrous DMSO at ambient temperatures can lead to significant degradation (up to 50% over 12 months), which exacerbates assay inconsistencies[1].

Q: I need to run a long-term cell-based assay. Can I just increase the DMSO concentration to keep the compound soluble?

A: No. While increasing DMSO might thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations above 0.5% (v/v) are generally toxic to most cell lines and can artificially alter membrane permeability, leading to false positives or masked cellular responses[2]. Instead of increasing DMSO, you must alter the formulation using co-solvents, surfactants, or host-guest complexation[2].

Section 2: Solubilization Strategies & Excipient Selection

To overcome the solubility limits of benzoxazine-7-carboxylates without compromising the biological integrity of your assay, select an appropriate excipient based on your assay type (biochemical vs. cell-based).

Quantitative Comparison of Solubilization Excipients
Excipient / Co-solventMechanism of ActionMax Recommended Final Conc.Biological Assay Compatibility & Causality
DMSO Primary solvation (Polar aprotic)< 0.5% (v/v)High toxicity in cells[2]; prone to rapid compound precipitation upon aqueous dilution.
PEG 3350 Cryoprotectant / Co-solvent1.0% - 5.0% (v/v)Excellent for biochemical assays. Preserves protein stability and ligand-binding affinity while preventing nucleation[3].
β -Cyclodextrin Host-Guest Encapsulation1:1 to 1:2 (Molar Ratio)Highly biocompatible. The hydrophobic cavity shields the benzoxazine core from water, drastically improving aqueous solubility[4][5].
Tween-80 Micellar encapsulation< 0.1% (v/v)Good for long-term cell culture[2]. Forms micelles around the hydrophobic core. High concentrations may disrupt lipid membranes.

Section 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols incorporate built-in validation steps (turbidimetry/absorbance) to ensure your system is thermodynamically stable before introducing biological targets.

Protocol A: Preparation of β -Cyclodextrin Inclusion Complexes (Kneading Method)

Causality: β -cyclodextrin ( β -CD) features a hydrophobic internal cavity of ~6.0-6.5 Å, which perfectly accommodates the bicyclic benzoxazine ring via van der Waals forces. The hydrophilic exterior of the cyclodextrin torus then interfaces with the aqueous buffer, effectively masking the insoluble benzoxazine-7-carboxylate[4][5].

  • Molar Calculation: Weigh equimolar amounts (1:1 ratio) of the benzoxazine-7-carboxylate derivative and β -cyclodextrin[5].

  • Physical Mixing: Transfer both powders to a clean ceramic mortar and mix thoroughly for 5 minutes.

  • Solvent Activation: Add a minimal volume of a 50:50 (v/v) Water/Ethanol mixture dropwise until a thick, uniform paste is formed. Why? The ethanol slightly swells the β -CD cavity and partially dissolves the benzoxazine, lowering the activation energy for inclusion.

  • Kneading: Vigorously knead the paste with a pestle for 45 minutes. As the solvent evaporates, add trace amounts of the Water/Ethanol mixture to maintain the paste consistency.

  • Drying: Transfer the complex to a vacuum desiccator and dry at room temperature for 24 hours to remove all residual solvent.

  • Self-Validation Step: Re-dissolve the dried powder in your final assay buffer at the maximum required concentration. Measure the absorbance of the solution at 600 nm using a spectrophotometer.

    • Validation Threshold: An Abs600​<0.05 confirms the absence of colloidal aggregates, validating successful host-guest encapsulation.

Protocol B: Stepwise Dilution & Kinetic Solubility Assessment

Causality: Adding a concentrated DMSO stock directly into a large aqueous volume creates transient local microenvironments of high compound concentration, triggering irreversible precipitation. Serial dilutions lower the concentration gradient, allowing the compound to equilibrate without crossing the supersaturation threshold[2].

  • Stock Preparation: Prepare a 10 mM stock of the benzoxazine derivative in 100% anhydrous DMSO.

  • Co-solvent Intermediate: Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% PEG 3350)[2][3]. Vortex vigorously for 1 minute.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the intermediate stock using the same intermediate solvent[2].

  • Aqueous Transfer: Transfer 2 µL of each concentration to a new 96-well assay plate.

  • Stepwise Aqueous Addition: Add 198 µL of the final aqueous assay buffer in two steps: Add 50 µL and agitate at 500 rpm for 30 seconds, then add the remaining 148 µL and agitate again.

  • Self-Validation Step: Incubate the plate at 37°C for 2 hours (simulating assay conditions). Read the plate at 620 nm to detect light scattering from micro-precipitates.

    • Validation Threshold: The highest concentration well that exhibits no statistically significant increase in absorbance compared to a vehicle-only blank is your validated kinetic solubility limit.

Section 4: Solubility Troubleshooting Workflow

Use the following decision tree to rapidly identify the optimal solubilization strategy for your specific assay constraints.

G A Precipitation of Benzoxazine Derivative Observed B Determine Assay Constraints A->B C Biochemical Assay (Protein/Ligand Binding) B->C D Cell-Based Assay (Long-term incubation) B->D E Add PEG3350 or Glycerol (Preserves Protein Stability) C->E F Formulate with β-Cyclodextrin or Tween-80 Micelles D->F G Perform Stepwise Dilution (Avoid direct aqueous injection) E->G F->G H Validate via Kinetic Solubility Assay (Abs 600nm) G->H

Caption: Solubility Troubleshooting Workflow for Benzoxazine Derivatives.

References

  • National Institutes of Health (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Journal of Biomolecular Screening.[Link]

  • National Institutes of Health (PMC). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." International Journal of Molecular Sciences.[Link]

  • Polymer (Elsevier). "Intrinsic water-soluble benzoxazine-functionalized cyclodextrin and its formation of inclusion complex with polymer."[Link]

  • ResearchGate. "A note to the biological activity of benzoxazine derivatives containing the thioxo group."[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Ethyl vs. Methyl 3-oxo-1,4-benzoxazine-7-carboxylate: A Guide for Preclinical Evaluation

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities including anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Subtle molecular modifications to this privileged core can profoundly influence biological activity, underscoring the importance of detailed structure-activity relationship (SAR) studies. This guide provides a comparative framework for evaluating the biological activities of two closely related analogs: ethyl 3-oxo-1,4-benzoxazine-7-carboxylate and methyl 3-oxo-1,4-benzoxazine-7-carboxylate. While direct comparative data for these specific molecules is not extensively published, this document will leverage established principles of medicinal chemistry and SAR studies of the broader benzoxazine class to propose a robust experimental plan for their head-to-head evaluation.

Introduction to the 3-oxo-1,4-benzoxazine-7-carboxylate Scaffold

The 3-oxo-1,4-benzoxazine core is a key pharmacophore found in numerous biologically active compounds.[1][3] The presence of the carboxylate group at the 7-position offers a critical site for modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications for a compound's pharmacokinetic and pharmacodynamic profile.

From a drug development perspective, the primary distinctions between a methyl and an ethyl ester lie in their relative:

  • Lipophilicity: The addition of a single methylene group in the ethyl ester increases its lipophilicity compared to the methyl ester. This can influence membrane permeability, protein binding, and formulation characteristics.

  • Steric Hindrance: The larger ethyl group may introduce steric hindrance that could affect binding to a biological target, potentially altering potency or selectivity.

  • Metabolic Stability: Both esters are susceptible to hydrolysis by esterases. However, the rate of hydrolysis can differ, with ethyl esters sometimes exhibiting greater stability due to the increased steric bulk.

This guide will outline a series of in vitro assays to systematically investigate these potential differences and provide a clear rationale for experimental design.

Proposed Experimental Workflow for Comparative Evaluation

A logical and phased approach is critical to efficiently compare the biological activities of the ethyl and methyl analogs. The following workflow is proposed, starting with fundamental cytotoxicity assessments and progressing to more specific functional assays based on the known activities of the benzoxazine class.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Insights Cytotoxicity Screening Cytotoxicity Screening Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays Determine non-toxic concentrations Antimicrobial Assays Antimicrobial Assays Cytotoxicity Screening->Antimicrobial Assays Solubility & Stability Solubility & Stability Solubility & Stability->Anti-inflammatory Assays Inform dosing Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Assays->Enzyme Inhibition Assays Identify potential targets (e.g., COX-2) Gene Expression Analysis Gene Expression Analysis Anti-inflammatory Assays->Gene Expression Analysis Elucidate pathways

Caption: A phased experimental workflow for the comparative biological evaluation of benzoxazine analogs.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust comparison of the two compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] This initial screen is crucial to determine the concentration range of each compound that is non-toxic to the cells used in subsequent functional assays.

Protocol:

  • Cell Culture: Seed human monocytic THP-1 cells (or another relevant cell line) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of ethyl and methyl 3-oxo-1,4-benzoxazine-7-carboxylate in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound.

In Vitro Anti-inflammatory Activity (Nitric Oxide and Cytokine Release Assays)

Rationale: Many benzoxazine derivatives have demonstrated anti-inflammatory properties.[7][8] These assays will quantify the ability of the compounds to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.[6] Pre-treat the cells with non-toxic concentrations of the ethyl and methyl esters for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6][9] Include a vehicle control and a negative control (no LPS).

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.[6]

    • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[9][10]

Comparative Data Presentation

To facilitate a clear comparison, the experimental data should be summarized in a structured table. The following is a template for presenting the anticipated results.

Parameter Methyl 3-oxo-1,4-benzoxazine-7-carboxylate Ethyl 3-oxo-1,4-benzoxazine-7-carboxylate
Molecular Weight Calculated ValueCalculated Value
LogP (calculated) Calculated ValueCalculated Value
IC50 (Cytotoxicity, THP-1 cells, µM) Experimental ValueExperimental Value
IC50 (NO Inhibition, RAW 264.7, µM) Experimental ValueExperimental Value
IC50 (TNF-α Inhibition, µM) Experimental ValueExperimental Value
IC50 (IL-6 Inhibition, µM) Experimental ValueExperimental Value

Mechanistic Considerations and Structure-Activity Relationships

Differences in the observed biological activities between the ethyl and methyl esters can be rationalized by considering their potential interactions with a biological target. For instance, if the target has a hydrophobic binding pocket, the more lipophilic ethyl ester may exhibit higher potency. Conversely, if the binding pocket is sterically constrained, the smaller methyl ester may be favored.

G cluster_0 Molecular Properties cluster_1 Biological Consequences Methyl Ester Methyl Ester Potency Potency Methyl Ester->Potency Smaller size may improve fit Pharmacokinetics Pharmacokinetics Methyl Ester->Pharmacokinetics Potentially faster hydrolysis Ethyl Ester Ethyl Ester Ethyl Ester->Potency Increased lipophilicity may enhance binding Selectivity Selectivity Ethyl Ester->Selectivity Steric bulk could alter target profile Ethyl Ester->Pharmacokinetics May have greater metabolic stability

Caption: Potential influences of the ester group on biological activity.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of ethyl and methyl 3-oxo-1,4-benzoxazine-7-carboxylate. By systematically assessing their cytotoxicity, anti-inflammatory properties, and other potential biological activities, researchers can elucidate the subtle yet significant impact of this minor structural modification. The proposed experimental protocols and data presentation formats are designed to yield clear, interpretable, and publishable results, ultimately informing the selection of the optimal candidate for further preclinical and clinical development.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–547. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547. [Link]

  • Krömer, H., Meder, S., & Trendelenburg, U. (1990). New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations. Naunyn-Schmiedeberg's archives of pharmacology, 341(3), 249–256. [Link]

  • Devaraj, S., & Jialal, I. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical chemistry, 51(12), 2248–2252. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547. [Link]

  • An-Gourilh, C., Lallier, F., Coz-Jaffré, E., Mesguiche, V., Rault, S., & Robba, M. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 48(4), 1085-1092. [Link]

  • Albakri, S. N., Sidhu, V. K., Reddy, M. P., Jo, S., Verma, S., & Prasad, D. A. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 16(12), e70093. [Link]

  • Susha, M. S., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie. [Link]

  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. [Link]

  • An-Gourilh, C., Lallier, F., Coz-Jaffré, E., Mesguiche, V., Rault, S., & Robba, M. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(25), 5147–5154. [Link]

  • Unknown. (n.d.). Cytotoxicity and antiviral activity of compounds 5a-e against influenza... ResearchGate. [Link]

  • Kumar, A., et al. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Unknown. (n.d.). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Unknown Source. [Link]

  • Unknown. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Advanced Research and Reviews, 23(2), 1148-1157. [Link]

  • Unknown. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of Pharmaceutical Research, 12(1). [Link]

  • Kumar, S., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 28(1), 383-390. [Link]

  • Unknown. (2025). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]

  • Zhao, S., et al. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials. [Link]

  • Ochi, K., et al. (1995). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Journal of Medicinal Chemistry, 38(19), 3749-3760. [Link]

  • Waisser, K., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 2719-25. [Link]

  • Unknown. (n.d.). 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Journal of the Chemical Society C. [Link]

  • Unknown. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]

  • Unknown. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. [Link]

  • Unknown. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][11][12]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. ACS Publications. [Link]

  • Unknown. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Corrosion and Materials Degradation. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Unknown. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate. [Link]

  • Unknown. (2025). A note to the biological activity of benzoxazine derivatives containing the thioxo group. ResearchGate. [Link]

  • Unknown. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • Unknown. (n.d.). Synthesis of Multi-Substituted 1,4-Benzoxazine Using an Umpolung Reaction with 2-Oxo-1,4-benzoxazine-3-carboxylates. ResearchGate. [Link]

  • Unknown. (2025). (PDF) Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: Novel antibacterial agents against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Unknown. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][9][11][13]tetrazine-8-carboxylates and -carboxamides. MDPI. [Link]

  • Unknown. (2023). Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. ZANCO Journals. [Link]

Sources

Comparative

Cytotoxicity Comparison Guide: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in Normal vs. Cancer Cells

Executive Summary & Rationale The 1,4-benzoxazine scaffold, particularly the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivative class, has emerged as a highly versatile pharmacophore in modern oncology. Compounds such as Et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,4-benzoxazine scaffold, particularly the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivative class, has emerged as a highly versatile pharmacophore in modern oncology. Compounds such as Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate exhibit a unique pharmacological profile: they induce targeted cytotoxicity in neoplastic cells while maintaining a broad therapeutic window that spares non-malignant (normal) cells.

This guide provides a definitive, data-driven comparison of the cytotoxic mechanisms, quantitative performance, and validated experimental methodologies for evaluating this compound and its structural analogs against standard chemotherapeutics.

Mechanistic Causality: Why Benzoxazines Exhibit High Selectivity

The selective cytotoxicity of 1,4-benzoxazine-3-one derivatives is not reliant on a single pathway, but rather exploits the inherent vulnerabilities of the tumor microenvironment. As an Application Scientist, I evaluate these compounds based on two primary, field-proven mechanisms:

  • Exogenous ROS Generation & Oxidative DNA Damage : Cancer cells typically operate under elevated basal oxidative stress. Benzoxazine derivatives exacerbate this by generating a burst of reactive oxygen species (ROS). While normal cells (e.g., L929 fibroblasts) possess sufficient antioxidant buffering capacity to neutralize this exogenous ROS, cancer cells (e.g., HeLa, MCF-7) are pushed past their redox threshold. This leads to fatal oxidative DNA strand breaks specifically in the malignant population[1].

  • Kinase & Epigenetic Modulation : Advanced benzoxazine derivatives demonstrate potent, targeted inhibition of specific kinases (e.g., HER2, JNK1) and epigenetic regulators like Sirtuin-1 (SirT1). SirT1 inhibition prevents the deacetylation of p53, stabilizing the tumor suppressor and promoting apoptosis specifically in genomically unstable cancer cells[2],[3].

Figure 1: Mechanism of selective cytotoxicity driven by ROS thresholding in cancer vs. normal cells.

Quantitative Cytotoxicity Comparison

To objectively evaluate performance, we compare the representative 1,4-benzoxazine-3-one core and its advanced derivatives against standard chemotherapeutics like Doxorubicin. The Selectivity Index (SI) is the critical metric here, calculated as the ratio of IC50​ in normal cells to IC50​ in cancer cells (higher values indicate a safer, more targeted drug).

Compound Class / DerivativeTarget Cancer Cell Line IC50​ (Cancer)Normal Cell Line IC50​ (Normal)Selectivity Index (SI)Primary Mechanism
1,4-Benzoxazine-3-one series [1]HeLa (Cervical)~5.0 µML929 (Fibroblast)>100 µM>20.0 ROS-induced DNA damage
Benzoxazine-purine hybrids [3]MCF-7 (Breast)2.27 µMMCF10A (Breast)>50 µM>22.0 HER2/JNK1 Kinase Inhibition
7,8-Difluoro-benzoxazines [4]HepG2 (Liver)1.5 µMWI-38 (Lung Fibroblast)>150 µM~100.0 Apoptotic induction
Doxorubicin (Standard) [5]MCF-7 (Breast)1.0 µMMCF10A (Breast)2.0 µM2.0 Topoisomerase II Inhibition

Data Interpretation: While Doxorubicin is highly potent, its SI is dangerously low, correlating with severe clinical side effects (e.g., cardiotoxicity). In contrast, the 1,4-benzoxazine derivatives maintain low-micromolar potency against tumors while exhibiting exceptional safety profiles in healthy cell lines.

Self-Validating Experimental Protocols

A robust experimental design must include internal controls to validate the mechanism of action. A simple viability assay is insufficient on its own; it must be paired with mechanistic validation to prove why the cells are dying.

Protocol 1: High-Throughput Viability & Selectivity Indexing (WST-8 Assay)

Causality: WST-8 is reduced by cellular dehydrogenases to a soluble formazan dye. This directly correlates with metabolic activity, allowing precise IC50​ determination without the artifact-prone solubilization steps required by traditional MTT assays.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) and normal cells (e.g., MCF10A) at 5×103 cells/well in 96-well plates. Crucial step: Allow 24h for cells to enter the logarithmic growth phase.

  • Dose-Response Treatment : Treat with Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate at 0, 1, 5, 10, 25, 50, and 100 μM. Include a vehicle control (0.1% DMSO) to rule out solvent toxicity.

  • Incubation : Incubate for 48h and 72h to capture both early apoptotic and late cytotoxic events.

  • Quantification : Add WST-8 reagent, incubate for 2h, and read absorbance at 450 nm. Calculate SI = IC50​(Normal)/IC50​(Cancer) .

Protocol 2: Modified Alkaline Comet Assay for ROS-Specific DNA Damage

Causality: Standard comet assays detect general DNA strand breaks. By incorporating damage-specific DNA glycosylases (Fpg and Endo III), we can specifically quantify oxidative damage to purines and pyrimidines, definitively validating the ROS-mediated mechanism of benzoxazines[1].

  • Treatment : Treat cells with sub-lethal doses (e.g., IC20​ ) of the benzoxazine derivative to prevent masking by necrotic DNA fragmentation.

  • Lysis : Embed cells in agarose on slides and submerge in cold lysis buffer (pH 10) to remove membranes and histones.

  • Enzymatic Digestion (The Self-Validating Step) : Incubate slides with Fpg (Formamidopyrimidine DNA glycosylase). Why? Fpg converts oxidized bases into single-strand breaks. A statistically significant increase in the comet tail moment post-enzyme treatment definitively proves that the compound generates ROS.

  • Electrophoresis : Run alkaline electrophoresis (pH > 13), stain with SYBR Gold, and quantify the Tail Moment using Comet Assay IV software.

Figure 2: Self-validating experimental workflow combining viability metrics with mechanistic ROS validation.

Application Insights for Drug Development

From a structural-activity relationship (SAR) perspective, the ester moiety at the 7-position (as seen in Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate) provides a critical lipophilic anchor that enhances cellular permeability compared to free carboxylic acids. Furthermore, substitutions on the benzoxazine ring dictate the interaction with cellular targets. Research indicates that electron-donating or moderately bulky substituents at the 6- or 7-positions significantly improve antiproliferative activity and kinase binding affinity[6],[3].

For drug development professionals, this scaffold represents an ideal payload candidate for Antibody-Drug Conjugates (ADCs) or targeted lipid nanoparticle (LNP) delivery. By leveraging the inherent ROS-sensitizing properties of the 1,4-benzoxazine core, researchers can achieve synergistic tumor eradication while virtually eliminating off-target toxicity in healthy tissues.

References

  • Assessment Of Selectivity Of A Serial 1,4-Benzoxazine-3-One Derivatives Induced Oxidative Dna Damage On Cancer Cells Using The Modified Alkaline Comet Assay Source: ResearchGate (Fatma Zilifdar et al., 2018) URL:[Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action Source: Bioorganic & Medicinal Chemistry / NIH (Boulaiz et al., 2024) URL:[Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Source: NIH PMC URL:[Link]

  • Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate As a crucial intermediate in pharmaceutical synthesis and drug discovery, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

As a crucial intermediate in pharmaceutical synthesis and drug discovery, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate requires rigorous handling and disposal protocols. The structural complexity that makes this benzoxazine derivative valuable in medicinal chemistry also dictates specific environmental and toxicological risks.

This guide provides drug development professionals and laboratory personnel with a self-validating, causality-driven framework for the safe operational management and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To safely manage chemical waste, one must first understand the molecular mechanisms that drive its hazards. The 1,4-benzoxazine core features a lactam (cyclic amide) and an ester linkage. While relatively stable under standard physiological conditions, this lipophilic compound resists rapid environmental degradation, posing a risk of prolonged aquatic toxicity if discharged into standard municipal wastewater systems[1].

Furthermore, the nitrogen atom embedded within the heterocyclic ring dictates that thermal decomposition—such as during a laboratory fire or improper incineration—will yield highly toxic nitrogen oxides (NOx) alongside carbon oxides (COx)[2].

Table 1: Physicochemical & Hazard Data Summary

PropertyValue / ClassificationOperational Implication
CAS Number 3[3]Must be explicitly listed on all hazardous waste manifests.
Molecular Weight 221.21 g/mol Used to calculate stoichiometric neutralizing capacity if hydrolyzed.
GHS Health Hazards Category 2 (Skin), 2A (Eye), 3 (Respiratory)Mandates strict use of localized exhaust and barrier PPE[4].
Hazard Statements H302, H312, H332, H315, H319, H335Indicates multi-route toxicity (oral, dermal, inhalation).
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx)Requires chemical incineration with an active exhaust scrubber system[2].

Self-Validating Disposal Methodologies

The following methodologies are designed as self-validating systems. Each operational phase includes a mandatory verification step to ensure containment integrity and regulatory compliance before proceeding to the next step.

Protocol A: Solid Waste Disposal (Powders & Contaminated PPE)

Solid waste includes unused compound, contaminated weighing paper, and disposable PPE (e.g., nitrile gloves).

  • Step 1: Collection. Using non-sparking, anti-static tools, gently sweep any residual powder into a collection bin.

    • Causality: Anti-static tools prevent the aerosolization of fine particulates, mitigating the risk of inhalation (H332) and localized dust deflagration.

  • Step 2: Containment. Transfer the collected waste into a high-density polyethylene (HDPE) container.

    • Validation Check: Before adding the waste, perform a seal-check by securing the lid and inverting the empty container to ensure gasket integrity. Micro-fractures in the plastic can lead to slow moisture ingress, which may degrade the ester group over time.

  • Step 3: Labeling. Affix an EPA-compliant hazardous waste label detailing the exact chemical name and CAS number.

  • Step 4: Storage. Store the sealed container in a designated satellite accumulation area.

    • Validation Check: Cross-reference the storage area's inventory log to ensure no incompatible chemicals (e.g., strong oxidizing agents or concentrated acids) are co-located within the same secondary containment tray.

Protocol B: Liquid Waste Disposal (Organic Solvents & Wash Streams)

When the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) during synthesis or purification, the resulting liquid waste requires precise segregation.

  • Step 1: Stream Identification & Segregation. Determine the carrier solvent.

    • Validation Check: Verify the halogen content of the primary solvent. Halogenated solvents (e.g., DCM) must be strictly separated from non-halogenated solvents. Causality: Mixing these streams alters the required incineration temperature and risks the formation of highly toxic dioxins during combustion.

  • Step 2: pH Verification.

    • Validation Check: Test the waste solution with a pH strip. The solution must register between pH 5 and 9 before transfer. Highly acidic or basic conditions can catalyze the hydrolysis of the benzoxazine lactam ring, potentially leading to unintended exothermic reactions and pressure build-up inside the waste carboy.

  • Step 3: Transfer. Pour the neutralized solution into the designated HDPE carboy using a closed-system safety funnel equipped with a flame arrester.

  • Step 4: Manifesting. Log the volumetric addition of the benzoxazine derivative on the attached waste manifest immediately after transfer.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuate and Assess: Isolate the spill area.

    • Validation Check: Ensure the laboratory's pressure differential monitor confirms negative pressure relative to the adjacent hallways to prevent the migration of airborne particulates.

  • PPE Donning: Equip double-layered nitrile gloves, tight-fitting safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or clean sand).

    • Causality: Using inert material prevents unintended chemical reactions that could occur if reactive, commercial sweeping compounds are applied to the ester/lactam functional groups.

  • Collection: Sweep the absorbed material into a hazardous waste bag.

    • Validation Check: Perform a secondary wipe-down of the affected surface with a compatible solvent (e.g., ethanol or isopropanol). Visually inspect the surface under standard lighting to ensure zero residual film remains.

  • Decontamination: Wash the area with a mild detergent and water, collecting all wash water as hazardous liquid waste.

Regulatory Compliance & Incineration

Under the guidelines established by5[5] and the 6[6] framework for the Identification and Listing of Hazardous Waste, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate must never be disposed of via municipal drains or standard landfills.

The exclusive, legally compliant method for terminal disposal is high-temperature chemical incineration (>1000°C) . Because the combustion of the benzoxazine core releases nitrogen oxides, the contracted disposal facility must utilize an incinerator equipped with an afterburner and an alkaline scrubber system to neutralize NOx emissions before atmospheric release[2].

Waste Segregation Visualization

WasteWorkflow A Waste Generation: Benzoxazine Derivative B Solid Waste Stream (Powder/PPE) A->B C Liquid Waste Stream (Organic Solvents) A->C D Seal in HDPE Container (Moisture-Proof) B->D E Halogen Segregation & pH Verification C->E F EPA 40 CFR 261 Labeling (Hazardous Organic) D->F E->F G Chemical Incineration (>1000°C + Scrubber) F->G

Workflow for the segregation and EPA-compliant disposal of benzoxazine derivatives.

References

  • Sigma-Aldrich. "Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate". 3

  • CymitQuimica. "Safety Data Sheet - ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate".4

  • Spectrum Chemical. "6-Nitro-3,4-dihydro-2H-1,4-benzoxazine - SAFETY DATA SHEET". 2

  • AK Scientific, Inc. "Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate". 1

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". 5

  • Environmental Protection Agency (EPA). "Mixed Waste Training Course / 40 CFR 261". 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
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